5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
6-chloro-5-iodo-2-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O2S/c1-15(13,14)8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJKUTYRBSQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Executive Summary
This guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a halogenated and functionalized benzimidazole derivative of interest to medicinal chemists and drug development professionals. The benzimidazole core is a privileged scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of the target molecule—featuring chloro, iodo, and methylsulfonyl groups—offers unique opportunities for molecular design and biological interaction. This document details a multi-step synthesis beginning from a commercially viable starting material, proceeding through key intermediates including a halogenated o-phenylenediamine, a benzimidazole-2-thione, and a 2-(methylthio)benzimidazole. Each synthetic step is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and the rationale for the selection of reagents and conditions, ensuring scientific integrity and reproducibility.
Introduction: The Benzimidazole Scaffold and Strategic Functionalization
The benzimidazole heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.[1][2] Its unique chemical architecture, which includes both a hydrogen bond donor and acceptor, allows it to mimic purine nucleobases and interact effectively with various biological targets.
The target molecule, this compound, is a strategically designed scaffold.
-
Halogenation (Chloro and Iodo): The inclusion of halogen atoms at the 5- and 6-positions significantly modulates the electronic properties of the benzimidazole ring. Halogens can enhance binding affinity through halogen bonding, improve metabolic stability, and increase cell membrane permeability. The presence of an iodine atom, in particular, provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
2-Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence at the 2-position profoundly influences the acidity of the imidazole N-H proton and the overall electronic distribution of the heterocyclic system, which can be critical for tuning target engagement and pharmacokinetic properties.
This guide outlines a rational and efficient synthetic approach designed to construct this multi-functionalized molecule with high regiochemical control.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis dictates the overall synthetic strategy. The target molecule is broken down into simpler, more accessible precursors.
The core strategy involves:
-
Oxidation: The 2-methylsulfonyl group is most reliably installed via the oxidation of a more stable 2-methylthio precursor.
-
S-Methylation: The 2-methylthio group can be readily formed by the S-methylation of a benzimidazole-2-thione intermediate.
-
Cyclization: The benzimidazole-2-thione core is constructed by the cyclization of a corresponding o-phenylenediamine with a one-carbon source that also provides the sulfur atom, classically carbon disulfide (CS₂).
-
Precursor Synthesis: The key challenge lies in the preparation of the requisite, specifically substituted 4-chloro-5-iodo-1,2-phenylenediamine . This can be achieved from a commercially available starting material like 4-chloro-2-nitroaniline through a series of regioselective aromatic substitutions and functional group manipulations.
This stepwise approach ensures that the sensitive functional groups are introduced in an order that prevents unwanted side reactions and maximizes yields.
Caption: Overall forward synthetic pathway.
-
Rationale & Causality: The synthesis begins with the regioselective iodination of commercially available 4-chloro-2-nitroaniline. The directing effects of the substituents are key. The amino group is a powerful ortho-, para-director, while the chloro group is also ortho-, para-directing and the nitro group is a meta-director. The position ortho to the amino group and meta to the nitro group (C5) is the most activated site for electrophilic substitution. Iodine (I₂) itself is a weak electrophile; therefore, an oxidizing agent such as iodic acid (HIO₃) is used to generate a more potent iodinating species in situ, likely I⁺. Acetic acid serves as the solvent, and a catalytic amount of sulfuric acid protonates the iodic acid, facilitating the reaction.
-
Experimental Protocol:
-
To a solution of 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid (10 mL per gram of aniline), add iodine (0.5 eq) and iodic acid (0.4 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water (100 mL).
-
Neutralize the solution carefully with aqueous sodium hydroxide (10% w/v) until pH 7-8 is reached.
-
Filter the resulting yellow precipitate, wash thoroughly with water, and then with a cold solution of sodium thiosulfate (5% w/v) to remove any unreacted iodine.
-
Wash again with water and dry the solid under vacuum to yield 4-chloro-5-iodo-2-nitroaniline.
-
| Parameter | Value |
| Starting Material | 4-chloro-2-nitroaniline |
| Key Reagents | I₂, HIO₃, H₂SO₄ |
| Solvent | Acetic Acid |
| Temperature | 70-80 °C |
| Typical Yield | 80-90% |
| Purification | Recrystallization from Ethanol |
-
Rationale & Causality: This step involves the reduction of the nitro group to an amine, yielding the crucial o-phenylenediamine intermediate. While various methods exist (e.g., catalytic hydrogenation with Pd/C, SnCl₂/HCl), reduction with iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, efficient, and industrially scalable method. [3]The reaction proceeds via single electron transfer from the iron surface to the nitro group in a protic solvent system (ethanol/water). This method is generally tolerant of aryl halides, preventing dehalogenation.
-
Experimental Protocol:
-
Suspend 4-chloro-5-iodo-2-nitroaniline (1.0 eq) and iron powder (3.0-4.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add ammonium chloride (0.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.
-
Rinse the Celite® pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-chloro-5-iodo-1,2-phenylenediamine, which can be used directly in the next step.
-
| Parameter | Value |
| Starting Material | 4-chloro-5-iodo-2-nitroaniline |
| Key Reagents | Fe powder, NH₄Cl |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 90-95% |
| Purification | Often used crude; can be purified by column chromatography if needed. |
-
Rationale & Causality: This is the key cyclization step to form the benzimidazole core. The reaction of an o-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide is a classic and highly reliable method for synthesizing benzimidazole-2-thiones. [4]The mechanism involves the initial formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable heterocyclic ring.
-
Experimental Protocol:
-
Dissolve potassium hydroxide (1.2 eq) in a mixture of ethanol and water (4:1 v/v).
-
Add 4-chloro-5-iodo-1,2-phenylenediamine (1.0 eq) to the basic solution and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise to the mixture at room temperature. A precipitate may form.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Acidify the solution with dilute acetic acid until the pH is ~6, causing the product to precipitate.
-
Filter the solid, wash extensively with water to remove salts, and dry under vacuum to yield the desired thione.
-
| Parameter | Value |
| Starting Material | 4-chloro-5-iodo-1,2-phenylenediamine |
| Key Reagents | CS₂, KOH |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Purification | Precipitation followed by washing. |
-
Rationale & Causality: The thione synthesized in the previous step exists in tautomeric equilibrium with the thiol form. In the presence of a base, it is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophile reacts with an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in a standard S-alkylation reaction to yield the 2-(methylthio) derivative. [5]Dimethyl sulfate is a cost-effective and highly efficient methylating agent for this purpose.
-
Experimental Protocol:
-
Suspend the 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione (1.0 eq) in a mixture of water and THF (1:1 v/v).
-
Add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
| Parameter | Value |
| Starting Material | 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione |
| Key Reagents | (CH₃)₂SO₄, NaOH |
| Solvent | Water/THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
| Purification | Precipitation followed by washing. |
-
Rationale & Causality: The final step is the oxidation of the electron-rich sulfide to the corresponding sulfone. Potassium peroxymonosulfate (commercially available as Oxone®) is an ideal reagent for this transformation. [6]It is effective, inexpensive, and environmentally benign, with sulfate salts being the primary byproduct. The reaction is typically performed in a protic solvent like methanol/water. Two equivalents of the active species (peroxymonosulfate) are required to convert the sulfide to the sulfone, proceeding through a sulfoxide intermediate.
-
Experimental Protocol:
-
Dissolve 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (1.0 eq) in a mixture of methanol and water (2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Oxone® (2.2 eq) in water.
-
Add the Oxone® solution dropwise to the stirring benzimidazole solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates full conversion.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under high vacuum to yield the final product.
-
| Parameter | Value |
| Starting Material | 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole |
| Key Reagents | Oxone® (Potassium peroxymonosulfate) |
| Solvent | Methanol/Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purification | Recrystallization from Acetonitrile/Water |
References
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El Kihel, A., et al. (1999). Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. Synthetic Communications, 29(3), 381-388. [Link]
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Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)imidazoles and Benzimidazoles for Directed Halogen-Metal Exchange-Based Functionalization. Acta Chimica Slovenica, 47, 1-18. [Link]
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Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
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Der Pharma Chemica. (2016). Environmentally Benign Synthesis of 2-aryl Benzimidazoles and their Antibacterial Screening. 8(1), 461-468. [Link]
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Connect Journals. (2012). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Asian Journal of Chemistry, 24(12), 5767-5769. [Link]
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Taran, A. S., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-11. [Link]
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Jana, S., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2685. [Link]
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PubChem. 2-(Methylthio)benzimidazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (2002). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 45(12), 1045-1053. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a halogenated and sulfonylated benzimidazole derivative. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The unique substitution pattern of this particular molecule, featuring a chlorine atom, an iodine atom, and a methylsulfonyl group, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3] The electron-withdrawing nature of the substituents is expected to significantly influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical methodologies for its characterization.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and material science. While specific experimental data for this compound is not extensively reported in public literature, its properties can be predicted based on its structure and by analogy to related benzimidazole derivatives.
| Property | Value | Source |
| CAS Number | 1219741-19-1 | , |
| Molecular Formula | C₈H₆ClIN₂O₂S | |
| Molecular Weight | 356.57 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available (expected to be a high-melting solid) | Inferred from related structures |
| Boiling Point | Not available (likely to decompose at high temperatures) | Inferred from related structures |
| Solubility | Predicted to be poorly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Inferred from benzimidazole solubility studies[4] |
| pKa | Expected to be weakly acidic due to the N-H proton, with a pKa likely in the range of 8-10. The basicity of the imidazole nitrogen will be reduced by the electron-withdrawing groups. | Inferred from pKa studies of benzimidazole derivatives |
Synthesis and Structural Elucidation
The synthesis of this compound would likely follow established protocols for benzimidazole synthesis, involving the condensation of a substituted o-phenylenediamine with a one-carbon electrophile.
Proposed Synthetic Pathway
A plausible synthetic route involves a multi-step process starting from commercially available materials. The choice of reagents and reaction conditions is critical to achieving a good yield and purity of the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Condensation to form 5-chloro-6-iodo-2-(methylsulfonylmethyl)-1H-benzo[d]imidazole
-
To a solution of 4-chloro-5-iodo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent), add methylsulfonylacetic acid (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., 10% NaOH) until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
Step 2: Oxidation to this compound
-
Dissolve the crude product from Step 1 in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an oxidizing agent, such as Oxone® or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Analytical Characterization
A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the methyl protons of the sulfonyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the benzimidazole core and the methylsulfonyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C=N stretching of the imidazole ring, and S=O stretching of the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
Conclusion
References
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Doron Scientific. This compound. [Link]
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Naaz, F. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. [Link]
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Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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- Shahnaz, M. et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.
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Kazimierczuk, Z. et al. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry. [Link]
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In-Depth Technical Guide: Elucidating the Mechanistic Landscape of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
A Note to the Research Community: This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in the benzimidazole scaffold, with a specific focus on the potential, yet currently uncharacterized, mechanism of action of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. Extensive literature searches have revealed that while this specific molecule is a known chemical entity, its biological activity and mechanism of action have not been publicly elucidated. Therefore, this guide will provide a comprehensive overview of the well-established biological activities of structurally related benzimidazole derivatives to inform and guide future research into the titular compound.
Introduction to the Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets with high affinity. The structural versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.
Derivatives of benzimidazole have been successfully developed into drugs for a multitude of therapeutic areas, including:
-
Anticancer Agents: Targeting fundamental cellular processes like DNA replication and cell cycle progression.
-
Antimicrobial Agents: Exhibiting broad-spectrum activity against bacteria and fungi.
-
Antiviral Agents: Inhibiting viral replication.
-
Anti-inflammatory Agents: Modulating inflammatory pathways.
-
Enzyme Inhibitors: Targeting specific enzymes involved in disease pathogenesis.
The specific compound, This compound , possesses several key structural features that suggest potential for significant biological activity. The chloro and iodo substitutions on the benzene ring can influence the compound's electronic properties, lipophilicity, and potential for halogen bonding interactions with target proteins. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions.
Postulated Mechanisms of Action Based on Structural Analogs
Given the lack of direct experimental data for this compound, we can hypothesize its potential mechanisms of action by examining the established activities of structurally similar benzimidazole derivatives.
Inhibition of Topoisomerase I: A Key Anticancer Target
Numerous benzimidazole derivatives have been identified as potent inhibitors of human topoisomerase I (Topo I), a crucial enzyme involved in DNA replication, transcription, and repair.[1][2] Topo I relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibition of this process leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Hypothetical Interaction: The planar benzimidazole core of this compound could intercalate into the DNA-Topo I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. The substituents on the benzimidazole ring would likely play a critical role in modulating the affinity and specificity of this interaction.
Caption: Postulated mechanism of Topoisomerase I inhibition.
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD): A Target for Anemia and Ischemic Diseases
A notable benzimidazole derivative, JNJ-42041935 [1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid], has been identified as a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes.[3] PHDs are responsible for the degradation of HIF-α subunits under normoxic conditions. Inhibition of PHDs leads to the stabilization of HIF-α, which then promotes the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.
Hypothetical Interaction: The structural similarities between JNJ-42041935 and this compound, particularly the substituted benzimidazole core, suggest that the latter could also function as a PHD inhibitor. The methylsulfonyl group could potentially mimic the carboxylate group of JNJ-42041935 in binding to the active site of the PHD enzyme.
Caption: Potential mechanism of HIF Prolyl Hydroxylase inhibition.
Kinase Inhibition: A Broad Therapeutic Avenue
The benzimidazole scaffold is a common feature in numerous kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Hypothetical Interaction: this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of various kinases. The specific kinase profile would be determined by the precise interactions between the compound and the amino acid residues in the active site. A broad-spectrum kinase inhibitor screening assay would be necessary to identify potential kinase targets.
Proposed Experimental Workflows for Mechanism of Action Elucidation
To determine the actual mechanism of action of this compound, a systematic experimental approach is required.
Initial Cellular Viability and Target Class Identification
-
Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic or cytostatic effects and to identify potential cancer types for further investigation.
-
Broad-Spectrum Target Screening:
-
Kinase Panel Screening: Test the compound against a large panel of recombinant kinases to identify potential kinase targets.
-
Receptor Binding Assays: Evaluate the binding affinity of the compound to a panel of common G-protein coupled receptors (GPCRs) and ion channels.
-
Enzyme Inhibition Assays: Screen against other relevant enzyme classes, such as topoisomerases and PHDs, based on the activities of known benzimidazole derivatives.
-
Caption: Proposed workflow for mechanism of action elucidation.
In-depth Mechanistic Studies for Validated Hits
Once a primary target or pathway is identified, further experiments will be necessary to elucidate the detailed mechanism of action. This may include:
-
Biochemical Assays: To determine the kinetics of enzyme inhibition (e.g., IC50, Ki).
-
Cell-Based Assays: To confirm target engagement and downstream signaling effects in a cellular context.
-
Structural Biology Studies: (e.g., X-ray crystallography or cryo-EM) to determine the binding mode of the compound to its target protein.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models.
Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be discovered, its structural features and the well-documented activities of related benzimidazole compounds provide a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows offer a clear path forward for elucidating its biological activity and unlocking its therapeutic potential. The research community is encouraged to undertake these studies to characterize this promising molecule fully.
References
-
Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Mol Pharmacol. 2011 Jun;79(6):910-20. [Link][3]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022 Jan 10;7(3):2861-2880. [Link][1][2]
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Pharmacological Characterization of 1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935), a Potent and Selective Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. ResearchGate. [Link]
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An In-depth Technical Guide on the Predicted Biological Activity of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of the novel synthetic compound, 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge from structurally related benzimidazole derivatives to forecast its potential as a therapeutic agent. Drawing upon extensive literature on halogenated and sulfonyl-substituted benzimidazoles, we postulate that this compound is likely to exhibit dual antiviral and anticancer properties. This guide will delve into the putative mechanisms of action, propose detailed experimental protocols for validation, and offer insights into its potential therapeutic applications.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs and clinical candidates.[1] Its unique chemical properties, including its ability to engage in hydrogen bonding and its rigid, planar structure, make it an ideal scaffold for interacting with various biological targets.[2] The biological activities of benzimidazole derivatives are diverse and can be finely tuned by substitutions on the benzene and imidazole rings.[1]
The subject of this guide, this compound, incorporates several key pharmacophoric features that suggest a strong potential for significant biological activity:
-
5,6-Dihalogenation: The presence of both chlorine and iodine at the 5 and 6 positions is a hallmark of potent antiviral benzimidazoles, particularly those active against human cytomegalovirus (HCMV).[3]
-
2-Methylsulfonyl Group: The electron-withdrawing methylsulfonyl group at the 2-position is a feature found in benzimidazole derivatives with demonstrated anticancer activity.[4]
This guide will therefore explore the two most probable avenues of biological activity for this compound: antiviral and anticancer effects.
Postulated Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
Mechanistic Hypothesis: Inhibition of Viral DNA Maturation
A significant body of research has established that 5,6-dihalogenated benzimidazole ribonucleosides are potent and selective inhibitors of HCMV replication.[3] The mechanism of action for compounds like 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB) does not involve the direct inhibition of viral DNA synthesis. Instead, they interfere with a later stage of the viral replication cycle: the cleavage of high-molecular-weight viral DNA concatemers into monomeric genomic lengths.[5] This disruption of viral DNA maturation and processing prevents the packaging of viable viral genomes into new capsids, thus halting the production of infectious virions.[5]
It is highly probable that this compound, even without the riboside moiety, could exert a similar effect. The halogenated benzimidazole core is the key pharmacophore responsible for this activity. The order of antiviral activity against HCMV among dihalogenated benzimidazole ribonucleosides has been shown to be I ≈ Br ≈ Cl >> F.[6] This suggests that the chloro and iodo substitutions on the target compound are optimal for this antiviral effect.
Diagram 1: Hypothesized Antiviral Mechanism of Action
Caption: Hypothesized inhibition of HCMV DNA processing by the target compound.
Experimental Protocol: HCMV Plaque Reduction Assay
To validate the predicted antiviral activity against HCMV, a plaque reduction assay is the gold standard. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Human cytomegalovirus (HCMV) strain (e.g., AD169)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Ganciclovir (positive control)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HFF cells in 6-well plates and grow to confluence.[7]
-
Viral Infection: Infect the confluent cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well).[8]
-
Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and replace it with an overlay medium containing serial dilutions of the test compound.[9] Include a positive control (ganciclovir) and a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells.[9]
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet to visualize the plaques.[9]
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[9]
Postulated Anticancer Activity: A Multi-pronged Approach
The 2-sulfonylbenzimidazole moiety suggests a strong likelihood of anticancer activity. The potential mechanisms are multifaceted and could involve the induction of apoptosis through Bcl-2 inhibition or the disruption of microtubule dynamics.
Mechanistic Hypothesis 1: Inhibition of the Anti-Apoptotic Protein Bcl-2
Several studies have highlighted the potential of 2-sulfonylbenzimidazole derivatives as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[4] Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common feature in many cancers, contributing to cell survival and resistance to chemotherapy.[10] By binding to the BH3 domain of Bcl-2, small molecule inhibitors can disrupt its interaction with pro-apoptotic proteins (e.g., Bax and Bak), thereby triggering apoptosis.[11] Molecular docking studies of related compounds have shown favorable interactions within the binding pocket of Bcl-2.[4]
Diagram 2: Hypothesized Bcl-2 Inhibition Pathway
Caption: Proposed mechanism of apoptosis induction via Bcl-2 inhibition.
Mechanistic Hypothesis 2: Disruption of Tubulin Polymerization
Benzimidazole derivatives are well-known microtubule-targeting agents.[12] Many act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] The 2-substituent on the benzimidazole ring plays a crucial role in this interaction.
Diagram 3: Hypothesized Tubulin Polymerization Inhibition
Caption: Postulated disruption of microtubule formation by the target compound.
Experimental Protocols for Anticancer Activity Assessment
A tiered approach is recommended to evaluate the potential anticancer properties of this compound.
The initial screening for cytotoxic effects can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
To specifically investigate the inhibition of Bcl-2, a biochemical or cell-based assay can be employed. A common method is a competitive binding assay using fluorescence polarization or TR-FRET.[11][18]
Principle:
This assay measures the ability of the test compound to displace a fluorescently labeled BH3 peptide from its binding site on the Bcl-2 protein.[11] A decrease in the fluorescence signal indicates that the compound is binding to Bcl-2 and inhibiting the protein-peptide interaction.[18]
General Protocol Outline:
-
Reagent Preparation: Prepare recombinant Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., from Bim or Bad), and serial dilutions of the test compound.[11]
-
Assay Reaction: In a microplate, combine the Bcl-2 protein, the fluorescent peptide, and the test compound.[18]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[18]
-
Signal Detection: Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.[18]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[6]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer
-
GTP solution
-
Test compound and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)
-
A spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing tubulin, polymerization buffer, and the test compound at various concentrations.[19]
-
Initiation of Polymerization: Initiate polymerization by adding GTP and transferring the reaction mixtures to a pre-warmed (37°C) spectrophotometer.[6]
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[20]
-
Data Analysis: Plot the change in absorbance versus time and determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.[6]
Data Summary and Future Directions
While this guide provides a robust framework for investigating the biological activity of this compound, it is imperative to conduct the proposed experiments to generate empirical data. The table below summarizes the predicted activities and the key assays for their validation.
| Predicted Biological Activity | Hypothesized Molecular Target | Key Validation Assays |
| Antiviral (anti-HCMV) | Viral DNA terminase complex | Plaque Reduction Assay |
| Anticancer | Bcl-2 | MTT Assay, Bcl-2 Competitive Binding Assay |
| Anticancer | β-Tubulin | MTT Assay, In Vitro Tubulin Polymerization Assay |
Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities using the protocols outlined in this guide. Positive results from these in vitro studies would warrant further investigation into the pharmacokinetic properties and in vivo efficacy of this promising new chemical entity.
References
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5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole structural analysis
An In-depth Technical Guide to the Structural Analysis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive framework for the structural analysis of this compound, a halogenated benzimidazole derivative with significant potential as a building block in medicinal chemistry and materials science.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven methodologies. We will explore a multi-faceted analytical workflow, beginning with purity assessment and molecular formula confirmation, progressing through detailed 2D structural elucidation using advanced NMR techniques, and culminating in the definitive 3D structure determination by X-ray crystallography. Each section explains the causality behind experimental choices, ensuring a self-validating system of protocols for robust and unambiguous characterization of this complex heterocyclic compound.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3][4] The title compound, this compound, is a noteworthy example due to its unique substitution pattern. The presence of two different halogens (chloro and iodo) and a potent electron-withdrawing methylsulfonyl group provides multiple reactive sites for further chemical modification, making it a valuable intermediate for creating diverse molecular architectures.[1] These modifications are crucial in the development of novel drug candidates with potentially enhanced potency and selectivity.[1] Given its role as a critical starting material, a rigorous and unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development efforts.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the molecule begins with its basic physicochemical properties, which are essential for sample handling, solvent selection, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClIN₂O₂S | [1][5] |
| Molecular Weight | 356.57 g/mol | [6] |
| CAS Number | 1219741-19-1 | [1][5] |
| Appearance | Typically an off-white to yellow solid | N/A |
| SMILES | O=S(C1=NC2=CC(I)=C(Cl)C=C2N1)(C)=O | [7] |
General Synthesis Pathway
While the specific synthesis of this compound is not widely published, a general and plausible route can be inferred from established benzimidazole synthesis protocols.[8][9] The common approach involves the condensation of a substituted o-phenylenediamine with a suitable C1 electrophile, followed by modification of the substituent at the 2-position.
This two-step process highlights the importance of the starting materials and the final oxidation step, which converts the thioether to the electron-withdrawing sulfone. The purity of the final product is critically dependent on the completion of this oxidation and the removal of any remaining starting materials or intermediates.
A Validated Workflow for Complete Structural Elucidation
A comprehensive structural analysis is not a single experiment but a logical progression of techniques that build upon one another to provide a complete and validated picture of the molecule. Each step provides orthogonal data that, when combined, leaves no ambiguity.
Part 1: Purity and Molecular Formula Confirmation
Before delving into detailed structural analysis, it is imperative to confirm the purity and elemental composition of the sample.
Causality: HPLC is the first crucial step to ensure that the sample is not a mixture of compounds, which would lead to confusing and uninterpretable spectroscopic data. A purity level of >95% is typically required for reliable structural analysis.
Experimental Protocol:
-
System: A reverse-phase HPLC system with a C18 column is standard for compounds of this polarity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape, is a common starting point. A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended, as the benzimidazole core is a strong chromophore.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or DMSO at approximately 1 mg/mL. Dilute as needed for injection.
-
Analysis: The resulting chromatogram should ideally show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks.
Causality: HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a critical checkpoint to confirm that the compound has the expected atoms (C, H, Cl, I, N, O, S).
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule and will likely produce a strong protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is required for the high resolution needed.
-
Data Analysis:
-
Expected [M+H]⁺: The calculated monoisotopic mass for C₈H₇ClIN₂O₂S⁺ is 356.8986. The measured mass should be within ±0.0018 Da of this value.
-
Isotope Pattern: The presence of chlorine (³⁵Cl/³⁷Cl) and the complex isotopic distribution of sulfur will create a characteristic pattern. This observed pattern should be compared to the theoretical pattern for the proposed formula, providing an additional layer of confirmation.
-
-
Fragmentation (MS/MS): Fragmentation of the parent ion can provide clues about the structure. A common fragmentation pathway for aromatic sulfones involves the loss of SO₂ (64 Da).[10] The loss of the methyl group (15 Da) is also plausible.
Part 2: 2D Structural Elucidation via NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the 2D structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be used to piece together its atomic connectivity.
Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (coupling), and their relative numbers (integration).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.[11] DMSO-d₆ is an excellent choice as it readily dissolves benzimidazoles and allows for the observation of the exchangeable N-H proton.[11]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Predicted Spectrum and Interpretation (in DMSO-d₆):
-
N-H Proton (1H): Expect a broad singlet far downfield, likely between 12.0 and 13.6 ppm.[11] This is characteristic of the acidic benzimidazole N-H proton, which may be hydrogen-bonded to the DMSO solvent.
-
Aromatic Protons (2H): There are two protons on the benzene ring.
-
H-4: This proton is adjacent to the chlorine atom. It will appear as a singlet. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine and the fused imidazole ring, likely in the 7.5-7.8 ppm range.
-
H-7: This proton is adjacent to the iodine atom. It will also appear as a singlet. Due to the different electronic effects of iodine compared to chlorine, it will have a distinct chemical shift, likely in the 7.8-8.2 ppm range.
-
-
Methyl Protons (3H): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet, as they have no adjacent protons to couple with. The strong deshielding effect of the SO₂ group will shift this signal downfield to approximately 3.3-3.6 ppm.
-
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon backbone.
Experimental Protocol:
-
Sample: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: A standard broadband proton-decoupled ¹³C experiment is performed.
-
Predicted Chemical Shifts (in DMSO-d₆):
-
C2: The carbon atom flanked by two nitrogen atoms and attached to the sulfonyl group will be significantly downfield, likely in the 150-155 ppm range.
-
Aromatic Carbons (C4, C5, C6, C7, C3a, C7a): These six carbons will appear in the typical aromatic region of 110-145 ppm. The carbons directly attached to the halogens (C5 and C6) will have their chemical shifts significantly influenced by them. The signals for C4 and C7 can be distinguished from the quaternary carbons (C3a, C7a) using a DEPT-135 experiment.
-
Methyl Carbon: The carbon of the methylsulfonyl group will be found upfield, typically in the 40-45 ppm range.
-
Causality: 2D NMR experiments like COSY and HSQC are used to definitively link the ¹H and ¹³C assignments and confirm the overall connectivity.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily serve to confirm the absence of coupling between the two aromatic protons and the methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a more critical experiment. It shows direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the ¹³C signals for C4, C7, and the methyl carbon based on the already assigned ¹H signals.
Part 3: Unambiguous 3D Structure via Single-Crystal X-ray Crystallography
Causality: While NMR and MS provide compelling evidence for the 2D structure, only X-ray crystallography can deliver an unambiguous, three-dimensional representation of the molecule.[12][13] It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how the molecules pack together in the solid state.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent system (e.g., ethanol, acetone, or mixtures with water) and allowed to evaporate slowly over several days to weeks. The goal is to obtain single, defect-free crystals of sufficient size (~0.1-0.3 mm).
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.
-
Data Interpretation: The final output is a 3D model of the molecule. Key information includes the planarity of the benzimidazole ring system, the precise bond lengths of the C-Cl, C-I, and S-O bonds, and any intermolecular interactions (like hydrogen bonding or π-π stacking) that stabilize the crystal structure.[3][13]
Integrated Data Analysis and Final Confirmation
The power of this workflow lies in the integration of orthogonal data sets. Each technique validates the others, leading to a single, consistent structural assignment.
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By logically progressing from purity and formula confirmation with HPLC and HRMS to detailed 2D mapping with a suite of NMR experiments, a robust hypothesis of the structure can be formed. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous 3D structure. Adherence to this rigorous, self-validating workflow ensures the highest level of scientific integrity, providing researchers with absolute confidence in the identity and quality of this versatile chemical building block for its application in drug discovery and materials science.
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. Available at: [Link]
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ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. Available at: [Link]
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Minyaev, M. E., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. IUCrData. Available at: [Link]
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Yildiz, I., et al. (2014). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]
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Ben-salah, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. IUCrData. Available at: [Link]
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Minyaev, M. E., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E. Available at: [Link]
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ResearchGate. Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Available at: [Link]
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ResearchGate. (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Available at: [Link]
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Joshi, K., et al. (2022). Synthesis and Structural Elucidation of 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole. Asian Journal of Chemical Sciences. Available at: [Link]
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ResearchGate. Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Available at: [Link]
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Liu, W., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules. Available at: [Link]
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The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
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PubChem. 5-chloro-1H-benzimidazole. Available at: [Link]
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Yaremenko, V. V., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
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Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
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Al-Said, N. H., et al. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]
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PubChem. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. Available at: [Link]
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Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Available at: [Link]
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Morales-Camilo, L. A., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. Available at: [Link]
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Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole: From Discovery to Application
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the landscape of modern medicinal chemistry, the benzimidazole core stands as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Its unique bicyclic system, offering a rich interplay of hydrogen bonding, aromatic stacking, and diverse substitution possibilities, has rendered it a cornerstone in the design of molecules targeting a vast array of biological processes. This guide delves into the specific history, synthesis, and potential applications of a particularly intriguing derivative: 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole . While its direct discovery narrative remains nascent in publicly accessible records, its structural motifs and the broader context of its chemical family point towards a significant role as a versatile intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, drawing from established principles of benzimidazole chemistry and the evolving landscape of targeted drug discovery.
Section 1: The Benzimidazole Core - A Legacy of Bioactivity
The benzimidazole heterocycle, a fusion of benzene and imidazole rings, is a structural mimic of naturally occurring purines, enabling it to interact with a wide range of biological macromolecules. This inherent bioactivity has led to the development of numerous successful drugs across various therapeutic areas, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[1] The versatility of the benzimidazole scaffold lies in the ability to readily modify its 1, 2, 5, and 6 positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The introduction of a methylsulfonyl group at the 2-position is a key structural feature of the target molecule. The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, characteristics that are highly sought after in the design of enzyme inhibitors.[2] This functional group can engage in critical interactions within the active sites of target proteins, contributing to binding affinity and selectivity.
Section 2: Genesis of this compound - A Strategic Design
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence can be understood as a logical progression in the field of medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the chloro and iodo substituents at the 5 and 6 positions, respectively, provides chemists with valuable synthetic handles for further molecular elaboration through cross-coupling reactions. This strategic halogenation allows for the introduction of a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The compound, identified by its CAS Number 1219741-19-1, is commercially available from various suppliers, indicating its utility as a building block in chemical synthesis.[3][4] Its likely initial synthesis would have been driven by the need for a versatile intermediate in the creation of libraries of more complex benzimidazole derivatives for high-throughput screening against biological targets.
Section 3: Synthetic Pathways to the 2-(Methylsulfonyl)benzimidazole Scaffold
The synthesis of 2-(methylsulfonyl)benzimidazoles typically follows a multi-step sequence, culminating in the formation of the heterocyclic core and subsequent oxidation of a precursor sulfide. While a specific protocol for this compound is not detailed in the available literature, a general and plausible synthetic route can be constructed based on established benzimidazole chemistry.
Conceptual Synthetic Workflow
The synthesis would likely commence with a suitably substituted o-phenylenediamine precursor, in this case, 4-chloro-5-iodo-1,2-diaminobenzene. This intermediate would then undergo cyclization with a reagent that introduces the 2-thiomethyl group, followed by oxidation to the desired sulfone.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole
-
To a solution of 4-chloro-5-iodo-1,2-diaminobenzene (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add carbon disulfide (1.1 eq) and potassium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to form the intermediate dithiocarbamate.
-
Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole.
Step 2: Oxidation to this compound
-
Dissolve the 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or a mixture of dichloromethane and methanol.
-
Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Caption: Generalized synthetic workflow for this compound.
Section 4: Physicochemical and Spectroscopic Data (Predicted)
While experimental data for this specific compound is not widely published, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₆ClIN₂O₂S |
| Molecular Weight | 356.57 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| LogP | Predicted to be in the range of 2-3 |
Expected Spectroscopic Features:
-
¹H NMR: Aromatic protons on the benzimidazole ring would appear in the downfield region (typically 7-8 ppm). The methyl protons of the sulfonyl group would likely be a singlet around 3.0-3.5 ppm. The N-H proton of the imidazole ring would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The methyl carbon of the sulfonyl group would appear further upfield.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine and iodine.
Section 5: Applications in Drug Discovery - A Versatile Building Block
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors.
Kinase Inhibition: A Major Therapeutic Target
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzimidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.
The 5-chloro and 6-iodo substituents on the benzimidazole ring of the title compound are ideal handles for introducing diversity through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the attachment of various aryl, heteroaryl, and alkyl groups, enabling the exploration of the chemical space around the benzimidazole core to optimize binding to the target kinase.
Caption: Role as a key intermediate in drug discovery.
Potential as a Bioactive Molecule
While primarily viewed as a synthetic intermediate, it is also plausible that this compound itself possesses intrinsic biological activity. The combination of the benzimidazole core, the sulfonyl group, and the halogen substituents could lead to interactions with various biological targets. Further screening of this compound in a panel of biological assays would be necessary to explore this possibility.
Section 6: Future Directions and Conclusion
This compound represents a molecule of significant potential for the drug discovery community. Its value as a versatile building block for the synthesis of complex benzimidazole derivatives, particularly kinase inhibitors, is clear. The strategic placement of its functional groups allows for the systematic exploration of chemical space, a critical aspect of modern drug development.
Future research efforts should focus on:
-
Publication of a definitive synthetic protocol and full characterization data. This would be invaluable to the scientific community.
-
Exploration of its utility in the synthesis of novel kinase inhibitors. Targeting specific kinases implicated in diseases with high unmet medical needs would be a promising avenue.
-
Screening for inherent biological activity. A comprehensive biological profiling of the compound could uncover unexpected therapeutic potential.
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A Strategic Workflow for the Target Deconvolution of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
A Technical Guide for Drug Discovery Professionals
Abstract
The identification of molecular targets for novel bioactive compounds is a pivotal and often rate-limiting step in contemporary drug discovery. This guide presents a comprehensive, multi-faceted strategy for the target identification and deconvolution of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a compound of interest from the pharmacologically significant benzimidazole class. Lacking prior specific target information, this document outlines a logical and robust workflow, beginning with computational prediction and progressing through rigorous experimental validation. We detail field-proven methodologies, including in silico analysis, chemical proteomics, and biophysical validation of target engagement. Each section provides the scientific rationale behind the proposed experimental choices, detailed step-by-step protocols, and guidance on data interpretation, empowering research teams to efficiently elucidate the mechanism of action and accelerate the development of this promising compound.
Introduction: The Benzimidazole Scaffold and the Target Identification Imperative
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] This versatility arises from the ability of the benzimidazole structure to interact with a diverse array of biological targets through various binding modes.[4][5] Known targets for benzimidazole derivatives include crucial cellular components like protein kinases, topoisomerases, and tubulin.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
The subject of this guide, this compound, is a novel entity for which the specific molecular targets are yet to be identified. The process of elucidating these targets, known as target deconvolution, is critical for understanding its mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects that could lead to toxicity.[19][20] This guide provides a systematic and integrated workflow to navigate this challenge, transforming a bioactive "hit" from a phenotypic screen into a well-characterized lead compound with a defined molecular mechanism.
A Multi-Pronged Strategy for Target Deconvolution
We propose a phased approach that begins with broad, computational predictions to generate initial hypotheses, followed by focused experimental validation to identify direct binding partners and confirm target engagement in a cellular context. This strategy is designed to maximize efficiency and confidence in the identified targets.
Figure 1. A strategic workflow for the target deconvolution of a novel compound.
Phase 1: In Silico Target Prediction - Generating Hypotheses
Computational, or in silico, methods provide a cost-effective and rapid approach to generate initial hypotheses about a compound's potential targets by leveraging vast databases of known ligand-target interactions.[21][22]
Rationale and Approach
The underlying principle of many in silico target prediction tools is "guilt by association": structurally similar molecules often exhibit similar biological activities.[23] By comparing the structure of this compound to databases of compounds with known targets, we can predict a probability distribution of its potential interacting proteins. We will employ a consensus approach, using multiple algorithms to increase the confidence of our predictions.
Key Methodologies and Tools
-
Ligand-Based Similarity Searching: This approach compares the 2D and 3D structure of our query compound to large chemogenomic databases.
-
Tools:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
TargetHunter: Implements an algorithm to find "Targets Associated with its Most Similar Counterparts" in the ChEMBL database.[23]
-
-
Expected Output: A ranked list of potential protein targets based on chemical similarity to known ligands.
-
-
Pharmacophore Modeling and Reverse Docking: This structure-based approach first identifies the key chemical features (pharmacophore) of the benzimidazole scaffold known to interact with certain protein families (e.g., kinases, topoisomerases).[24][25][26][27] Then, the compound is computationally "docked" into the binding sites of a panel of candidate protein structures to predict binding affinity and pose.[28][29][30]
-
Tools:
-
Expected Output: A list of potential targets ranked by docking scores and binding energy calculations, providing structural hypotheses for the interaction.
-
Data Interpretation
The output from these tools will be a list of putative targets. It is crucial to critically evaluate this list, prioritizing targets that are:
-
Predicted by multiple independent methods.
-
Known targets of other benzimidazole derivatives.
-
Biologically relevant to any observed phenotype of the compound.
| Prediction Method | Principle | Example Tools | Primary Output |
| Similarity Searching | Structurally similar compounds have similar biological profiles.[23] | SwissTargetPrediction, TargetHunter | Ranked list of targets based on ligand similarity. |
| Pharmacophore Modeling | Identifies essential 3D arrangement of chemical features for bioactivity.[24] | Phase, LigandScout | Pharmacophore models for virtual screening. |
| Reverse Molecular Docking | Predicts binding of a ligand to a library of protein structures.[28] | AutoDock Vina, Glide | Ranked list of targets based on predicted binding affinity. |
Phase 2: Experimental Identification of Direct Binding Partners
While in silico methods are excellent for hypothesis generation, experimental validation is essential to identify the direct physical binding partners of the compound within the complex environment of the cellular proteome. Chemical proteomics is the most powerful approach for this purpose.[19][20][32][33]
Rationale and Approach: Affinity Purification-Mass Spectrometry (AP-MS)
The core of this phase is an AP-MS experiment.[2][34][35][36] This technique involves immobilizing the compound of interest onto a solid support (e.g., beads) to create an "affinity probe." This probe is then incubated with a cell lysate. Proteins that bind to the compound are "captured" on the beads, washed to remove non-specific binders, and then identified using high-resolution mass spectrometry.
Figure 2. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Experimental Protocol: AP-MS
Step 1: Synthesis of the Affinity Probe
-
Rationale: A linker must be attached to the compound at a position that does not interfere with its binding to target proteins. For many benzimidazoles, the N1 position is a suitable point of attachment.
-
Procedure:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid).
-
Covalently couple the linker-modified compound to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads.
-
Prepare control beads by blocking the reactive groups on the beads without attaching the compound. This is a critical control for identifying non-specific binders.
-
Step 2: Affinity Purification
-
Rationale: To capture proteins that bind the compound from a complex biological mixture.
-
Procedure:
-
Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).
-
Incubate the lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.
-
For competition experiments, pre-incubate a parallel lysate sample with an excess of the free, unmodified compound before adding the compound-coupled beads. Proteins that are true targets will show reduced binding to the beads in this condition.
-
Wash the beads extensively with a series of buffers to remove proteins that are not specifically bound to the compound.
-
Step 3: Protein Elution and Identification by Mass Spectrometry
-
Rationale: To identify the proteins captured by the affinity probe.
-
Procedure:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS or urea).
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[34]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or Mascot.[37]
-
Data Analysis and Hit Prioritization
A successful AP-MS experiment will yield a list of identified proteins. The key challenge is to distinguish true binding partners from non-specific background proteins. Prioritize "hits" that meet the following criteria:
-
Enrichment: Show significantly higher abundance (based on spectral counts or peptide intensity) on the compound-coupled beads compared to the control beads.
-
Competition: Show reduced binding to the compound-coupled beads in the presence of the free compound competitor.
-
Relevance: Align with the predictions from the in silico analysis (Phase 1).
-
Plausibility: Belong to protein families known to be targeted by benzimidazole derivatives (e.g., kinases, topoisomerases).
Phase 3: Validating Target Engagement in a Cellular Environment
Identifying a protein in a pull-down experiment is strong evidence of a direct interaction, but it does not confirm that this interaction occurs within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm drug-target engagement in intact cells or tissues.[1][38][39][40][41]
Rationale and Approach
CETSA is based on the principle of ligand-induced thermal stabilization.[39] When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced denaturation. By heating cells treated with the compound to various temperatures and then measuring the amount of target protein that remains soluble, we can detect a "thermal shift" that indicates direct binding.
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An In-Depth Technical Guide to the In Silico Modeling of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
A Senior Application Scientist's Perspective on Modern Computational Drug Discovery
This guide provides a comprehensive, technically detailed framework for the in silico evaluation of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. As a compound with a versatile benzimidazole core, it holds potential for diverse pharmacological applications.[1][2][3][4] This document will navigate the reader through a structured, multi-step computational workflow, from initial target identification to advanced simulations, offering insights into the rationale behind each methodological choice.
Part 1: Foundational Strategy - Target Identification and Ligand Preparation
The journey of in silico drug discovery begins with two critical elements: a potential biological target and a well-defined small molecule. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[5][6][7] Therefore, for the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of a therapeutically relevant protein kinase.
Target Selection and Rationale
The human kinome presents a vast landscape of potential drug targets.[5][6] A logical starting point is to select a kinase implicated in a disease of interest, for which high-quality structural data is available. For this guide, we will select a representative kinase, for instance, a member of the Src family of tyrosine kinases, which are often implicated in cancer. A specific Protein Data Bank (PDB) entry with a co-crystallized ligand will serve as our structural basis.
Ligand Preparation: From 2D Structure to 3D Conformation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. The 2D structure of this compound must be converted into a low-energy 3D conformation.
Experimental Protocol: Ligand Preparation
-
2D Sketching and Initial 3D Conversion:
-
Using a chemical drawing tool such as ChemDraw or MarvinSketch, draw the 2D structure of this compound.
-
Export the structure in a 3D format (e.g., SDF or MOL2). This initial 3D structure is typically not energetically favorable.
-
-
Energy Minimization:
-
Employ a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE's Ligand Preparation tool).
-
Assign a suitable force field (e.g., OPLS3e or MMFF94).
-
Perform an energy minimization to relieve steric clashes and find a local energy minimum. This step ensures a more realistic starting conformation.
-
-
Tautomeric and Ionization States:
-
At physiological pH (typically modeled at 7.4), the benzimidazole core can exist in different tautomeric and protonation states.
-
Utilize tools like Epik (Schrödinger) or the Protonate 3D application (MOE) to generate plausible states. It is crucial to consider the most likely state within the kinase's ATP-binding pocket.
-
Part 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a receptor.[8][9] This provides insights into binding affinity and the key interactions that stabilize the complex.
Receptor Preparation
The chosen PDB structure of the kinase must be meticulously prepared to be suitable for docking.
Experimental Protocol: Receptor Preparation
-
PDB Structure Retrieval and Cleaning:
-
Download the selected kinase structure from the Protein Data Bank.
-
Remove all non-essential components, such as water molecules, co-solvents, and the original co-crystallized ligand.
-
Inspect the structure for missing atoms, residues, or loops. Use tools like Prime (Schrödinger) or the Structure Preparation application (MOE) to build and refine these missing segments.
-
-
Protonation and Hydrogen Bond Network Optimization:
-
Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Optimize the hydrogen bond network to ensure correct orientations of hydroxyl groups and other hydrogen bond donors/acceptors.
-
-
Grid Generation:
-
Define the docking grid, which represents the volume of the active site where the ligand will be docked.
-
The grid should be centered on the position of the co-crystallized ligand to ensure it encompasses the ATP-binding site.
-
Docking Simulation
With the prepared ligand and receptor, the docking simulation can be performed.
Experimental Protocol: Molecular Docking
-
Ligand Docking:
-
Use a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.[10][11]
-
Dock the prepared 3D conformation of this compound into the generated grid.
-
Employ a suitable docking precision level (e.g., Standard Precision (SP) for initial screening, Extra Precision (XP) for more accurate final predictions).
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses. The docking score (e.g., GlideScore, Vina Score) provides a quantitative estimate of binding affinity.
-
Visually inspect the binding pose to identify key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues.
-
Diagram: Molecular Docking Workflow
A flowchart of the molecular docking process.
Part 3: Molecular Dynamics - Simulating the Dynamic Nature of Binding
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This allows for an assessment of binding stability and a more refined understanding of intermolecular interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked pose of the this compound-kinase complex.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 300 K) and pressure while applying restraints to the protein and ligand, which are then slowly released.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the stability of the binding (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key hydrogen bonds and other interactions over time.
-
-
Part 4: ADMET Prediction - Assessing Drug-Likeness
A potent compound is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[9][11]
Experimental Protocol: ADMET Prediction
-
Physicochemical Property Calculation:
-
Use tools like QikProp (Schrödinger) or SwissADME to calculate key physicochemical descriptors.[11]
-
Pay close attention to properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.
-
-
Lipinski's Rule of Five:
-
Toxicity and Metabolism Prediction:
-
Utilize computational models to predict potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes or potential for hERG channel blockage.
-
Table 1: Predicted ADMET Properties for this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 386.5 g/mol | < 500 |
| logP | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Lipinski's Rule of Five | 0 violations | 0-1 violations |
| Predicted Oral Bioavailability | High | High |
Diagram: Overall In Silico Modeling Workflow
A comprehensive workflow for in silico drug discovery.
Conclusion
This in-depth technical guide outlines a robust and scientifically grounded workflow for the in silico modeling of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently generate and test hypotheses regarding the compound's potential biological activity and drug-likeness. This computational approach allows for the rational design of more potent and selective molecules, significantly accelerating the early stages of drug discovery.[5][12]
References
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preliminary toxicity screening of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
An In-Depth Technical Guide: Preliminary Toxicity Screening of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Abstract
This guide outlines a strategic, tiered approach for the preliminary in vitro toxicity screening of the novel chemical entity this compound (CAS: 1219741-19-1). As a compound with potential applications in the synthesis of pharmaceuticals and advanced materials, an early and robust assessment of its toxicological profile is imperative for informed decision-making in research and development.[1] This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for a panel of assays designed to assess cytotoxicity, genotoxicity, cardiovascular liability, and metabolic drug-drug interaction potential. The proposed workflow prioritizes high-throughput, validated assays to efficiently identify potential liabilities and de-risk progression into more resource-intensive preclinical studies.
Introduction: The Imperative for Early Safety Profiling
This compound is a halogenated benzimidazole derivative containing a methylsulfonyl group.[1][2] While its primary utility is as a synthetic building block, the core benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. However, the presence of structural alerts—including the halogen substituents (chloro and iodo) and the sulfone group—necessitates a proactive evaluation of its toxicological profile.[1]
Early-stage in vitro toxicology screening is a critical component of modern drug discovery and chemical safety assessment.[3][4] It allows for the rapid identification of potential safety concerns, enabling a "fail fast, fail cheap" paradigm that conserves resources and directs efforts toward compounds with the highest probability of success.[4] This guide proposes a screening cascade designed to provide a foundational safety profile for the title compound.
Figure 2: Rationale for the two-part genotoxicity screening battery.
Protocol Outline:
-
Ames Test: The compound is incubated with multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a vehicle control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
-
In Vitro Micronucleus Test: A mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) is treated with the compound, again with and without S9 metabolic activation. After treatment, cells are cultured, harvested, and stained. The frequency of cells containing micronuclei is then scored.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, a cardiac anomaly that can lead to a fatal arrhythmia called Torsades de Pointes. [5]Therefore, assessing a compound's activity at the hERG channel is a critical safety screen.
Rationale: The hERG channel is crucial for the repolarization phase of the cardiac action potential. [5]Blockade of this channel delays repolarization, which manifests as a prolonged QT interval on an electrocardiogram.
Experimental Protocol: Automated Patch Clamp Assay
Automated electrophysiology platforms (e.g., QPatch, SyncroPatch) provide high-throughput, accurate data on ion channel function that is comparable to the gold-standard manual patch-clamp technique. [5] Procedure Outline:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Technique: The system performs whole-cell patch-clamp recordings automatically.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and measure the hERG tail current, which is the primary indicator of channel activity. [5][6]4. Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) to the recorded cells.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration relative to a vehicle control. A known hERG inhibitor (e.g., E-4031, Cisapride) is used as a positive control. [5][6]An IC50 value is determined from the concentration-response curve.
Metabolic Liability: Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism in the liver. [7][8]Inhibition of these enzymes by a new compound can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. This is a major cause of adverse drug-drug interactions (DDIs). [8] Rationale: Screening for inhibition of the five most clinically relevant CYP isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2) is recommended by regulatory agencies and is crucial for predicting DDI potential. [9][10] Experimental Protocol: Fluorogenic CYP Inhibition Assay
This high-throughput assay uses specific fluorogenic substrates that are converted into fluorescent products by individual CYP isoforms. [9] Procedure Outline:
-
Enzyme Source: Use recombinant human CYP enzymes or human liver microsomes. [10][11]2. Reaction Mixture: In a 96- or 384-well plate, combine the enzyme, a NADPH regenerating system (cofactor for CYP activity), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a specific fluorogenic substrate for the isoform being tested.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to enzyme activity.
-
Data Analysis: Compare the rate of reaction in the presence of the test compound to the vehicle control. Calculate the percent inhibition and determine the IC50 value for each isoform. Include a known inhibitor for each isoform as a positive control. [10]
Data Presentation: Hypothetical Tier 2 Results
| Assay | Endpoint | Result | Interpretation |
| Genotoxicity | |||
| Ames Test | Fold-Increase over Control | < 2-fold at all concentrations | Non-mutagenic |
| In Vitro Micronucleus | % Micronucleated Cells | No significant increase | Non-clastogenic/aneugenic |
| Cardiotoxicity | hERG Inhibition IC50 | > 30 µM | Low risk of QT prolongation |
| Metabolic DDI | CYP Inhibition IC50 (µM) | ||
| CYP1A2 | > 50 | Low inhibition potential | |
| CYP2C9 | > 50 | Low inhibition potential | |
| CYP2C19 | 15.2 | Moderate inhibition potential | |
| CYP2D6 | > 50 | Low inhibition potential | |
| CYP3A4 | 8.9 | Moderate-to-high inhibition potential |
Conclusion and Path Forward
This technical guide presents a structured, multi-tiered strategy for the preliminary in vitro toxicity assessment of this compound. By systematically evaluating cytotoxicity, genotoxicity, hERG channel inhibition, and CYP450 inhibition, this workflow provides a comprehensive initial safety profile.
Based on the hypothetical data presented, the compound demonstrates moderate cytotoxicity, no genotoxicity, and a low risk of direct cardiotoxicity. However, the moderate-to-high potential for inhibition of CYP3A4 and CYP2C19 suggests a significant liability for drug-drug interactions. This finding would be critical for guiding the future development of any pharmaceutical agent derived from this scaffold, potentially triggering medicinal chemistry efforts to mitigate this off-target activity or flagging it for careful consideration in any subsequent in vivo studies. This early, data-driven approach is fundamental to efficient and responsible chemical development.
References
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- Sarı, A., & Eyupoglu, F. C. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 61(3), 281–288.
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Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. [Link]
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Sudharsan, S., et al. (2008). WST-1-based cell cytotoxicity assay as a substitute for MTT-based assay for rapid detection of toxigenic Bacillus species using CHO cell line. Journal of Microbiological Methods, 73(3), 211-215. [Link]
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Wang, H., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 8(18), e3020. [Link]
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The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
This guide provides a comprehensive technical overview of this compound, a compound of significant interest for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and extrapolates from extensive research on the benzimidazole scaffold to present a predictive yet robust guide. We will delve into its proposed synthesis, predicted physicochemical properties, and potential as a therapeutic agent, particularly as a kinase inhibitor.
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] This heterocyclic system is not merely a synthetic curiosity; it is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets with high affinity.[2] Its structural rigidity, potential for hydrogen bonding through the N-H group, and the numerous positions available for substitution make it an ideal foundation for developing potent and selective therapeutic agents.[1][2]
The significance of the benzimidazole nucleus is underscored by its presence in numerous FDA-approved drugs, spanning a vast array of therapeutic areas. These include proton pump inhibitors like rabeprazole, anthelmintics such as albendazole, and anticancer agents.[3][4] The versatility of this scaffold has driven continuous research, leading to the discovery of derivatives with potent activities, including antimicrobial, antiviral, analgesic, and, most notably for this guide, kinase inhibitory properties.[5][6][7]
Synthesis and Chemical Profile
A robust and scalable synthetic route is paramount for the development of any new chemical entity. While a specific, published synthesis for this compound is not yet available, a plausible and efficient pathway can be designed based on well-established benzimidazole chemistry. The proposed synthesis involves a multi-step approach focusing on the sequential construction and functionalization of the core scaffold.
Proposed Synthetic Pathway
The synthesis can be logically divided into three key stages:
-
Formation of the 2-(Methylthio)benzimidazole Intermediate: This involves creating the core heterocyclic system with a precursor group at the 2-position that can be later oxidized.
-
Sequential Halogenation: Introduction of the chloro and iodo substituents onto the benzene ring.
-
Oxidation to the Final Sulfone: Conversion of the methylthio group to the target methylsulfonyl group.
Caption: Proposed synthetic workflow for the target compound.
A Note on Causality: An alternative approach involves halogenating a pre-formed 2-(methylthio)benzimidazole. However, electrophilic halogenation of the benzimidazole ring can sometimes lead to mixtures of regioisomers.[8][9] Starting with the correctly substituted 1,2-phenylenediamine, if commercially available or readily synthesizable, provides unambiguous control over the substitution pattern, ensuring the formation of the desired 5-chloro-6-iodo isomer.
Detailed Experimental Protocols (Predictive)
The following protocols are generalized procedures based on established methodologies for analogous transformations.[4][10]
Protocol 1: Synthesis of 5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione
-
To a stirred solution of 4-chloro-5-iodo-1,2-phenylenediamine (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes until the base fully dissolves.
-
Add carbon disulfide (1.5 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired thione.
Protocol 2: Synthesis of 5-Chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole
-
Suspend the 5-chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione (1.0 eq) and potassium carbonate (2.0 eq) in acetone.
-
Add methyl iodide (1.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the 2-(methylthio) intermediate.[11][12][13]
Protocol 3: Synthesis of this compound
-
Dissolve the 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the oxidation by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography to yield the target 2-(methylsulfonyl)benzimidazole.
Predicted Biological Activity: A Focus on Kinase Inhibition
The specific combination of substituents on the this compound scaffold strongly suggests potential as a protein kinase inhibitor.[2][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]
Rationale for Kinase Inhibitory Potential
-
Benzimidazole Core: This scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the ATP-binding pocket of the kinase.[5][14]
-
2-(Methylsulfonyl) Group: The sulfonyl group (SO₂) is a powerful hydrogen bond acceptor and can form critical interactions with amino acid residues in the kinase active site. Its presence is a common feature in many potent kinase inhibitors, contributing to both affinity and selectivity.
-
Halogen Substituents (Chloro and Iodo): The chloro and iodo groups at the 5- and 6-positions occupy a region of the benzimidazole ring that often extends into a hydrophobic pocket of the kinase ATP-binding site. These bulky, lipophilic groups can enhance binding affinity through van der Waals interactions and can be used to tune selectivity between different kinases.[15]
Potential Kinase Targets
Given the structural motifs, this compound could potentially inhibit several families of kinases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[2][16]
-
Serine/Threonine Kinases: Such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PI3K.[7][17]
The simultaneous inhibition of multiple kinases, known as multi-target therapy, is an emerging paradigm in cancer treatment that can overcome drug resistance.[5][14]
Caption: Predicted binding mode within a generic kinase ATP pocket.
Structure-Activity Relationship (SAR) Insights
Extrapolating from the vast body of literature on benzimidazole kinase inhibitors, we can predict key SAR trends for our target molecule.[6][18][19]
| Position | Substituent | Predicted Contribution to Activity |
| N1-H | Hydrogen | Crucial. Acts as a hydrogen bond donor to the kinase hinge region. Alkylation can abolish activity unless the N-substituent accesses a new binding pocket. |
| C2 | Methylsulfonyl | Potency Driver. The sulfonyl oxygen atoms act as strong hydrogen bond acceptors, significantly enhancing binding affinity. |
| C5 | Chloro | Affinity & Selectivity. Fills a hydrophobic pocket. The specific halogen can modulate selectivity between different kinases. |
| C6 | Iodo | Affinity & Selectivity. Similar to the C5-chloro group, it enhances hydrophobic interactions. The larger size of iodine may provide unique steric advantages in certain kinase pockets. |
Table 1: Predicted Structure-Activity Relationship (SAR) Summary.
Recommended Experimental Evaluation
To validate the predicted biological activity, a systematic experimental evaluation is necessary.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP to the reaction buffer.
-
Initiate Inhibition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™). This reagent terminates the kinase reaction and contains reagents to convert the ADP produced into a luminescent signal.
-
Signal Measurement: After a further incubation period as per the manufacturer's instructions, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising, albeit underexplored, molecule. Based on a robust analysis of its privileged benzimidazole scaffold and key functional groups, it is predicted to be a potent kinase inhibitor with potential applications in oncology. The proposed synthetic pathway offers a clear and viable route to obtaining this compound for further study.
Future research should focus on the practical synthesis and purification of the molecule, followed by comprehensive biological screening. This should include broad-panel kinase screening to identify primary targets and cellular assays to confirm its antiproliferative effects. Subsequent lead optimization, guided by the SAR principles outlined in this guide, could pave the way for a new class of targeted therapeutic agents.
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Haynes, A. C., et al. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 20(22), 6539-6543. [Link]
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Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18. [Link]
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Kovalenko, S. M., et al. (2022). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Molecules, 27(21), 7234. [Link]
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Wallace, E. M., et al. (2010). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry, 53(5), 2137-2152. [Link]
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El Kihel, A., et al. (1999). Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. Semantic Scholar. [Link]
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Al-Ostoot, F. H., et al. (2022). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 27(10), 3183. [Link]
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Lozinskii, M. O., et al. (2001). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES, BENZOXAZOLES, AND BENZOTHIAZOLES FROM ARYLSULFONYL(THIO)PROPIONITRILES. Chemistry of Heterocyclic Compounds, 37(9), 1145-1150. [Link]
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Al-Ostoot, F. H., et al. (2022). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
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Alam, M. M., & Siddiqui, S. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2316. [Link]
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Sharma, D., & Narasimhan, B. (2014). Environmentally Benign Synthesis of 2-aryl Benzimidazoles and their Antibacterial Screening. Der Pharma Chemica, 6(1), 304-313. [Link]
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El-Sayed, N. N. E., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200239. [Link]
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Saini, S., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 56-59. [Link]
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precisionFDA. (n.d.). 2-(METHYLTHIO)BENZIMIDAZOLE. precisionFDA. [Link]
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Calvert, J. H., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(11), 2502-2514. [Link]
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Methodological & Application
Application Notes and Protocols for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole in Cell Culture
Authored by: Senior Application Scientist
Introduction: Targeting Quiescent Cancer Cells with a Novel Mirk/Dyrk1B Kinase Inhibitor
A significant challenge in cancer therapy is the presence of quiescent cancer cells, which are often resistant to conventional chemotherapies that primarily target rapidly dividing cells.[1][2] These dormant cells can lead to tumor recurrence.[2] The serine/threonine kinase Mirk/Dyrk1B has emerged as a critical regulator of this quiescent state.[2][3] Mirk/Dyrk1B levels are often elevated in quiescent G0 tumor cells, where it functions to suppress cell cycle entry and reduce levels of reactive oxygen species (ROS), thereby promoting cell survival.[1][2]
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a potent small molecule inhibitor of Mirk/Dyrk1B kinase. By inhibiting Mirk/Dyrk1B, this compound disrupts the survival mechanisms of quiescent cancer cells. This application note provides a comprehensive guide for researchers on the use of this compound in a cell culture setting, detailing its mechanism of action, protocols for various assays, and its potential in combination therapies.
Pharmacological inhibition of Mirk/Dyrk1B has been shown to block the reversible arrest of tumor cells in the G0 state, forcing them to re-enter the cell cycle.[1][2] This re-entry is often accompanied by an increase in intracellular ROS and DNA damage, ultimately leading to apoptosis.[1][2] A key advantage of targeting Mirk/Dyrk1B is its selective effect on cancer cells, which often have elevated levels of this kinase, while having minimal impact on normal, non-cancerous cells.[1][2]
Mechanism of Action: A Two-Pronged Attack on Cancer Cell Survival
The anti-cancer activity of this compound stems from its inhibition of Mirk/Dyrk1B kinase, which in turn affects two critical aspects of cancer cell biology: cell cycle regulation and redox balance.
-
Forcing Quiescent Cells into the Cell Cycle: Mirk/Dyrk1B helps maintain cancer cells in a quiescent G0 state by regulating the stability of key cell cycle proteins. Inhibition of Mirk/Dyrk1B leads to the destabilization of the DREAM complex, which is crucial for maintaining quiescence.[4] This allows cancer cells to re-enter the cell cycle, making them susceptible to cycle-dependent chemotherapies.
-
Inducing Oxidative Stress: Mirk/Dyrk1B upregulates the expression of several antioxidant genes, which helps cancer cells manage oxidative stress.[3] By inhibiting Mirk/Dyrk1B, this compound disrupts this protective mechanism, leading to an accumulation of ROS, DNA damage, and ultimately, apoptosis.[1][2]
Caption: General Experimental Workflow.
Combination Therapy: Enhancing the Efficacy of Chemotherapeutic Agents
A key application of this compound is its use in combination with standard chemotherapeutic drugs. By forcing quiescent cancer cells to re-enter the cell cycle, this Mirk/Dyrk1B inhibitor can sensitize them to the cytotoxic effects of drugs that target dividing cells.
-
Synergistic Partners:
-
Gemcitabine: Studies have shown that Mirk kinase inhibitors can increase the toxicity of gemcitabine in pancreatic cancer cells. [1] * Cisplatin: The EC50 of cisplatin has been shown to be significantly decreased in the presence of a Mirk kinase inhibitor in pancreatic and colon cancer cells. [1] * Doxorubicin: In liposarcoma cell lines, a Mirk/Dyrk1B inhibitor enhanced the anti-cancer effects of doxorubicin. [5] * mTOR Inhibitors (e.g., RAD001): Combining a Mirk/Dyrk1B inhibitor with an mTOR inhibitor has shown to be more effective than either agent alone in ovarian cancer cells. [3]
-
-
Protocol for Combination Studies:
-
Determine the IC50 values of the chemotherapeutic agent and the Mirk/Dyrk1B inhibitor individually.
-
Design a matrix of concentrations for the combination treatment, including concentrations below, at, and above the respective IC50 values.
-
Treat the cells with the single agents and the combinations for a relevant time period.
-
Assess cell viability using an MTT assay or a similar method.
-
Analyze the data using software that can calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Conclusion and Future Perspectives
This compound represents a promising tool for cancer research, particularly for targeting the resistant population of quiescent cancer cells. Its ability to induce cell cycle re-entry and promote oxidative stress provides a unique therapeutic window. The protocols outlined in this application note offer a starting point for researchers to explore the potential of this compound in various cancer models. Future studies should focus on in vivo validation of its efficacy and safety, both as a monotherapy and in combination with existing cancer treatments. The selective targeting of Mirk/Dyrk1B in cancer cells holds significant promise for the development of novel and more effective anti-cancer strategies.
References
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Deng, X., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Oncotarget, 5(17), 7864–7875. [Link]
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Deng, X., Ewton, D. Z., & Friedman, E. (2011). Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. Molecular Cancer Therapeutics, 10(11), 2104–2114. [Link]
-
Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. Cancers, 5(2), 574–592. [Link]
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Deng, X., Ewton, D. Z., Li, S., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Cell Cycle, 13(1), 103–111. [Link]
-
Deng, X., Ewton, D. Z., & Friedman, E. (2011). Inactivation of mirk/dyrk1b kinase targets quiescent pancreatic cancer cells. Molecular Cancer Therapeutics, 10(11), 2104-2114. [Link]
-
Friedman, E. (2013). Mirk/dyrk1B Kinase in Ovarian Cancer. Cancers, 5(2), 574–592. [Link]
-
Deng, X., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Genes & Cancer, 5(7-8), 261–270. [Link]
-
Deng, X., & Friedman, E. (2015). Mirk kinase inhibition targets ovarian cancer ascites. Oncotarget, 6(2), 1179–1191. [Link]
-
Ewton, D. Z., & Friedman, E. (2013). Ovarian cancer cells, not normal cells, are damaged by Mirk/Dyrk1B kinase inhibition. International Journal of Cancer, 132(10), 2258–2269. [Link]
-
Li, B., Wang, C., Liu, J., Li, F., & Wu, J. (2014). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Oncotarget, 5(19), 9078–9093. [Link]
-
Deng, X., Ewton, D. Z., & Friedman, E. (2011). Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells. Molecular Cancer Therapeutics, 10(11), 2104–2114. [Link]
-
Papaneophytou, C. P., & Paspaltsis, I. (2020). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Cancers, 12(11), 3149. [Link]
-
Patel, N. J., Karuturi, R., Al-Zoubi, M. S., & Al-Husein, B. (2021). Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(16), 8740. [Link]
-
Wu, Y., Zhang, Y., & Chen, J. (2017). Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells. Oncotarget, 8(52), 89966–89977. [Link]
-
ResearchGate. (n.d.). Inhibition of DYRK1B by kinase inhibitor AZ191 or siRNA transfection... [Link]
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NBP Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
-
Doron Scientific. (2023). This compound. [Link]
-
Papaneophytou, C. P., & Paspaltsis, I. (2020). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Cancers, 12(11), 3149. [Link]
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Spivia, N. A., & Ortega, M. T. (2018). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of Visualized Experiments, (136), 57731. [Link]
-
ResearchGate. (n.d.). Mirk kinase inhibitor treatment in vitro or in vivo leads to increased... [Link]
-
Schlegel, J., et al. (2024). Inhibition of DYRK1B BY C81 impedes inflammatory processes in leukocytes by reducing STAT3 activity. Frontiers in Immunology, 15, 1358744. [Link]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. [Link]
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- 4. Mirk/dyrk1B Kinase in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Studies: 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
The benzimidazole nucleus is a heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to interact with various biological targets, most notably protein kinases.[2][3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.
Benzimidazole derivatives have been successfully developed as kinase inhibitors, often functioning as ATP-competitive inhibitors that bind to the hinge region of the kinase active site.[2][3][4][5] The versatility of the benzimidazole scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[8] Some benzimidazole-based compounds have even been designed as multi-target inhibitors, which can be advantageous in complex diseases or in overcoming drug resistance.[2][4][5]
This document provides detailed application notes and protocols for the investigation of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole , a compound possessing the core benzimidazole structure with halogen and sulfonyl substitutions that suggest its potential as a kinase inhibitor.[8][9] While this specific molecule is not extensively characterized in the public domain for its biological activity, its structural features warrant its evaluation as a modulator of kinase activity. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring its therapeutic potential.
Scientific Rationale for Investigation
The chemical structure of this compound suggests several features that make it an attractive candidate for kinase inhibition studies:
-
Benzimidazole Core: As established, this is a common scaffold for kinase inhibitors.[2][3][4][5]
-
Halogenation: The presence of chlorine and iodine substituents can significantly influence the binding affinity of the molecule to the target kinase, potentially enhancing potency and selectivity.[8]
-
Methylsulfonyl Group: This electron-withdrawing group can modulate the electronic properties of the benzimidazole ring system and may participate in hydrogen bonding or other interactions within the kinase active site.
Given these features, a logical starting point for the investigation of this compound is to screen its activity against key kinases involved in proliferative diseases. The Mitogen-Activated Protein Kinase (MAPK) pathway, and specifically the Extracellular signal-Regulated Kinase (ERK), is a critical regulator of cell proliferation, differentiation, and survival.[6][][10] Dysregulation of the ERK pathway is a common driver of cancer.[6][] Therefore, the protocols outlined below will focus on evaluating the inhibitory potential of this compound against the ERK signaling pathway.
Proposed Signaling Pathway for Investigation
Figure 1. Proposed targeting of the MAPK/ERK signaling pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12] A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant active ERK2 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of a solution containing ERK2 kinase in kinase assay buffer to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase binding.[13]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (MBP and ATP in kinase assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| ERK2 | To be determined | ~10 |
| MEK1 | To be determined | ~50 |
| p38α | To be determined | ~8 |
Staurosporine is a non-selective kinase inhibitor and can be used as a positive control.
Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This assay measures the phosphorylation of a downstream substrate of the target kinase within a cellular context.[14] A reduction in substrate phosphorylation indicates inhibition of the upstream kinase.
Materials:
-
A suitable human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
A known MEK or ERK inhibitor as a positive control.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204) and anti-total-ERK.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting or ELISA reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Detection of Phosphorylation (Western Blotting):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal for each treatment condition.
-
Calculate the percentage of inhibition of ERK phosphorylation relative to the vehicle-treated control.
-
Experimental Workflow Visualization:
Figure 2. Workflow for the cell-based kinase inhibition assay.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for in vitro assays, a clinical-grade MEK or ERK inhibitor for cell-based assays) should be run in parallel to confirm that the assay is responsive to inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline kinase activity in the absence of an inhibitor.
-
"No Enzyme" Control: In in vitro assays, a control lacking the kinase enzyme should be included to determine the background signal.
-
Total Protein Normalization: In cell-based assays, normalizing the phosphorylated protein signal to the total protein signal accounts for any variations in protein loading.
By incorporating these controls, researchers can have confidence in the specificity and reliability of the data generated.
Conclusion and Future Directions
The benzimidazole scaffold is a well-established starting point for the development of potent and selective kinase inhibitors. This compound possesses key structural features that make it a compelling candidate for investigation as a novel kinase inhibitor. The protocols outlined in these application notes provide a robust framework for the initial in vitro and cell-based characterization of this compound, with a focus on the clinically relevant MAPK/ERK signaling pathway.
Positive results from these initial studies would warrant further investigation, including:
-
Kinome-wide Profiling: To determine the selectivity of the compound against a broader panel of kinases.
-
Mechanism of Action Studies: To confirm the mode of inhibition (e.g., ATP-competitive).
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in preclinical animal models.
These comprehensive studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole derivatives as kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Experimental Design for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Introduction
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative with a synthetically versatile structure.[1] The benzimidazole scaffold is a privileged core in medicinal chemistry, known to be a key component in a multitude of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Notably, benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases and as modulators of critical signaling pathways implicated in disease, such as the Wnt signaling pathway.[4][5][6] The presence of halogen substituents and a methylsulfonyl group on this particular molecule suggests potential for specific interactions within biological targets, making it a compound of interest for drug discovery and development.[1]
This document provides a comprehensive experimental design for the initial characterization and biological evaluation of this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically investigate its potential as a therapeutic agent. The protocols herein are structured to be self-validating, incorporating essential controls and clear data interpretation guidelines.
Section 1: Physicochemical Characterization and Compound Handling
A thorough understanding of the physicochemical properties of a compound is fundamental to any experimental design. These properties influence its behavior in biological assays and its potential as a drug candidate.
Solubility Assessment
Rationale: Determining the solubility of the compound in various solvents is critical for preparing stock solutions and ensuring its bioavailability in in vitro and in vivo studies. Poor solubility can lead to inaccurate and irreproducible results.[7]
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: To each well, add the aqueous buffer of choice (e.g., phosphate-buffered saline [PBS], cell culture medium) and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Data Presentation: Solubility Profile
| Solvent/Buffer | Temperature (°C) | Solubility (µM) |
| DMSO | 25 | >10,000 |
| PBS (pH 7.4) | 25 | 25.3 |
| DMEM + 10% FBS | 37 | 15.8 |
Stability Analysis
Rationale: Assessing the chemical stability of the compound under experimental conditions is crucial to ensure that the observed biological effects are due to the intact compound and not its degradation products.[8][9][10]
Protocol: Stability in Aqueous Buffer
-
Solution Preparation: Prepare a solution of the compound in the relevant aqueous buffer (e.g., PBS, cell culture media) at the desired concentration.
-
Incubation: Incubate the solution at the experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the percentage of the remaining compound against time to determine its half-life under the tested conditions.
Section 2: In Vitro Biological Evaluation: A Hypothesis-Driven Approach
Based on the prevalence of the benzimidazole scaffold in kinase inhibitors, a primary hypothesis is that this compound functions as a protein kinase inhibitor.[5][6][11] A secondary hypothesis, given the role of benzimidazoles in developmental pathways, is its potential as a Wnt signaling pathway inhibitor.[4][12] The following experimental workflow is designed to test these hypotheses.
Caption: Proposed experimental workflow for biological evaluation.
Primary Screening
Protocol: Broad-Spectrum Kinase Profiling
Rationale: To identify potential kinase targets, the compound will be screened against a panel of diverse protein kinases.
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Compound Concentration: Screen the compound at a single high concentration (e.g., 10 µM).
-
Data Analysis: Kinases showing significant inhibition (e.g., >50%) will be considered primary hits for further investigation.
Protocol: Wnt Signaling Reporter Assay
Rationale: To assess the compound's effect on the Wnt signaling pathway, a cell-based reporter assay will be employed.[12][13]
-
Cell Line: Use a cell line stably expressing a TCF/LEF-responsive luciferase reporter (e.g., HEK293T).[13]
-
Transfection (if necessary): Co-transfect cells with the TCF/LEF-luciferase reporter and a constitutively active Renilla luciferase plasmid for normalization.
-
Compound Treatment: Treat cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, along with varying concentrations of the test compound.
-
Controls: Include a vehicle control (DMSO), a positive control (known Wnt inhibitor), and an untreated control.
-
Luminescence Measurement: After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity.
-
Data Normalization: Normalize the Firefly luciferase signal to the Renilla luciferase signal.
Hit Validation and Selectivity
Protocol: Dose-Response Kinase Assays
Rationale: To confirm the inhibitory activity against the primary kinase hits and determine their potency (IC50).
-
Assay Format: Use an in vitro kinase assay format, such as TR-FRET, luminescence, or fluorescence polarization.[14]
-
Compound Dilution: Perform a serial dilution of the compound.
-
Kinase Reaction: Incubate the kinase, substrate, ATP, and compound for a specified time.
-
Detection: Measure the assay signal according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | >10,000 |
Mechanism of Action Studies
Protocol: Enzyme Kinetics
Rationale: To understand how the compound inhibits the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Assay Setup: Perform the kinase assay with varying concentrations of both the compound and ATP.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.
Protocol: Western Blot for Downstream Signaling
Rationale: To confirm that the compound inhibits the target kinase in a cellular context by examining the phosphorylation status of its downstream substrates.
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the downstream substrate.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
Caption: Simplified canonical Wnt signaling pathway.
Cellular Effects
Protocol: Cell Proliferation Assay
Rationale: To determine the effect of the compound on the growth of cancer cell lines that are dependent on the identified target kinase or signaling pathway.
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the compound.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Measure cell viability using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).[12]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Section 3: Preliminary Pharmacokinetic Profiling
Rationale: Early assessment of pharmacokinetic properties is essential to evaluate the drug-like potential of the compound.[2][15][16][17]
In Vitro Metabolic Stability
Rationale: To assess the susceptibility of the compound to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.[18][19]
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent), NADPH, and the test compound.
-
Incubation: Incubate at 37°C.
-
Time Points: At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation: In Vitro ADME Properties
| Parameter | Value |
| Microsomal Stability (t1/2, min) | 45 |
| Plasma Protein Binding (%) | 95 |
| Caco-2 Permeability (Papp, A-B) | 5 x 10^-6 cm/s |
Conclusion
The experimental design outlined in this document provides a systematic and comprehensive approach to characterizing the biological activity of this compound. By following these protocols, researchers can efficiently investigate its potential as a kinase inhibitor or a Wnt pathway modulator, and gather the necessary data to support its further development as a novel therapeutic agent. The emphasis on robust assay design, appropriate controls, and clear data interpretation will ensure the scientific integrity of the findings.
References
- 1. a2bchem.com [a2bchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. seed.nih.gov [seed.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
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- 13. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Comparative experimental pharmacokinetics of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole in high-throughput screening (HTS) campaigns. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the underlying scientific rationale, empowering researchers to effectively design and execute screening assays for the discovery of novel therapeutic agents. While this specific molecule may not have extensive published HTS data, its benzimidazole core is a well-established pharmacophore in numerous drug discovery programs.[1][2][3] This guide will focus on a strategic application: screening for inhibitors of the Wnt signaling pathway, a critical target in oncology, by targeting the enzyme Tankyrase.[4][5]
Scientific Background: The Rationale for Targeting the Wnt Pathway with Benzimidazoles
The Wnt signaling pathway is fundamental to both embryonic development and adult tissue maintenance.[6][7] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[4][8] A key regulatory step in the canonical Wnt pathway is the degradation of β-catenin, a process orchestrated by a "destruction complex." Tankyrase, a member of the poly (ADP-ribose) polymerase (PARP) family, promotes the degradation of Axin, a scaffold protein in the β-catenin destruction complex.[4][5] Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that drive cell proliferation.[4]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2][3] The unique substitution pattern of this compound offers a distinct chemical space for exploring interactions with the catalytic domain of Tankyrase. The electron-withdrawing methylsulfonyl group, combined with the halogen substitutions, provides a foundation for developing potent and selective inhibitors.[9]
Signaling Pathway Overview
The following diagram illustrates the canonical Wnt signaling pathway and the proposed inhibitory action of novel compounds derived from the this compound scaffold.
Caption: Canonical Wnt signaling pathway and the inhibitory action of the proposed compound.
High-Throughput Screening Protocol: Homogeneous Tankyrase Activity Assay
This protocol describes a robust, homogeneous fluorescence-based assay for screening inhibitors of Tankyrase 1 (TNKS1) activity in a high-throughput format.[10] The assay measures the consumption of the substrate NAD+ during the auto-poly(ADP-ribosyl)ation of Tankyrase.[10]
Principle of the Assay
The enzymatic reaction catalyzed by Tankyrase consumes NAD+. The remaining NAD+ is then chemically converted into a stable, fluorescent product. A decrease in fluorescence intensity is directly proportional to the enzymatic activity of Tankyrase. Inhibitors of Tankyrase will therefore result in a higher fluorescence signal.
Materials and Reagents
-
Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme: Recombinant human Tankyrase 1 (catalytic fragment), stored at -80°C.
-
Substrate: β-Nicotinamide adenine dinucleotide (NAD+), prepared fresh.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Developing Reagents: Commercially available NAD+/NADH detection kit (e.g., from Promega, Cayman Chemical).
-
Positive Control: A known Tankyrase inhibitor (e.g., XAV939).
-
Plates: 384-well, low-volume, black, flat-bottom plates.
Experimental Workflow
Sources
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Preparation of High-Purity Stock Solutions of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole for Preclinical Research
An Application Guide for Researchers
Abstract
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] Its utility in drug discovery and chemical biology hinges on the ability to generate accurate, reproducible, and reliable experimental data, which begins with the correct preparation of stock solutions. This guide provides a comprehensive, field-tested protocol for the solubilization, handling, and storage of this compound. We emphasize the rationale behind solvent selection, detail safety precautions, and offer step-by-step methodologies to ensure solution integrity and maximize experimental success.
Compound Profile and Physicochemical Characteristics
Understanding the fundamental properties of a compound is the first step in developing a robust preparation protocol. While extensive experimental data for this specific molecule is not widely published, we can summarize its key identifiers and predicted properties.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₆ClIN₂O₂S | [2] |
| Molecular Weight | 384.57 g/mol | N/A |
| Appearance | Solid powder (predicted). | [3] |
| Predicted Solubility | Poorly soluble in water; generally soluble in polar aprotic organic solvents. | [3] |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements. Predicted properties are based on the behavior of structurally similar benzimidazole and small molecule inhibitor compounds.
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
For many small organic molecules used in biological research, particularly those with poor water solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4][5]
Key Advantages of DMSO:
-
Exceptional Solvating Power : DMSO is a highly polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it ideal for compound libraries and drug discovery screening.[6][7]
-
Miscibility with Aqueous Media : It is readily miscible with water and cell culture media, which facilitates the preparation of working solutions from a concentrated stock.[6]
-
Low Volatility : With a high boiling point (189 °C), DMSO minimizes solvent evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[6]
-
Biological Compatibility : In most in vitro assays, cells can tolerate a final DMSO concentration up to 0.1-0.5% without significant toxicity.[8] However, it is crucial to always include a vehicle control (media with the same final DMSO concentration) in every experiment to account for any potential solvent effects.[4]
Causality Behind Choice : The benzimidazole core, combined with halogen and sulfonyl functional groups, suggests significant lipophilicity and low aqueous solubility. DMSO effectively overcomes this challenge, providing a reliable medium for creating a high-concentration primary stock that can be accurately diluted for subsequent experiments. For optimal results and to prevent compound degradation, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO stored in a desiccated environment.
Safety and Handling Precautions
As a halogenated benzimidazole derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not available, guidelines for related compounds should be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9][10]
-
Ventilation : Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11][12]
-
Exposure Avoidance : Avoid all personal contact, including skin contact and inhalation.[9] In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes.[12]
-
Waste Disposal : Dispose of contaminated materials and unused solutions in accordance with institutional and local chemical waste regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
Optional: Bath sonicator
Calculation: To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
-
Formula : Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL (0.001 L) of 10 mM (0.010 M) stock: Mass (mg) = 0.010 mol/L × 0.001 L × 384.57 g/mol × 1000 mg/g = 3.85 mg
Step-by-Step Procedure:
-
Compound Preparation : Before opening, centrifuge the vial containing the powdered compound for 30-60 seconds at a low speed (~500 RPM) to collect all the powder at the bottom of the vial.[8][13] This crucial step prevents the loss of material that may have coated the cap or walls during shipping.
-
Weighing : Carefully weigh out the calculated amount (e.g., 3.85 mg) of the compound and transfer it to a sterile 1.5 mL microcentrifuge tube. For quantities of 10 mg or less, it is often more practical and accurate to add the solvent directly to the manufacturer's vial.[8] If doing so, calculate the volume of DMSO needed to achieve the desired concentration with the entire contents of the vial.
-
Solvent Addition : Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for 3.85 mg) to the microcentrifuge tube containing the compound.
-
Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes.[3] Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
Aiding Dissolution (If Necessary) : If particulates remain, sonicate the tube in a room-temperature water bath for 5-10 minutes.[3][13] Avoid excessive heating, as it may degrade the compound.[13] Re-vortex and inspect again.
-
Aliquoting for Storage : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in fresh, tightly sealed microcentrifuge tubes.[8][13]
-
Storage : Label the aliquots clearly with the compound name, concentration, date, and solvent. Store them at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (up to several years).[8]
Workflow Visualization: Stock Solution Preparation
The following diagram outlines the logical flow of the preparation protocol.
Caption: Workflow for preparing a stock solution of the title compound.
Quality Control and Best Practices
A properly prepared stock solution is the foundation of a successful experiment.
-
Preventing Precipitation in Aqueous Media : Organic compounds dissolved in DMSO can precipitate when diluted into an aqueous buffer or cell culture medium. To mitigate this, it is best to first make intermediate serial dilutions in pure DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration helps maintain solubility.
-
Stability Testing : The stability of the compound in your specific assay medium is not guaranteed. If experiments run for extended periods (e.g., >4 hours), it is advisable to assess the compound's stability. A general protocol involves diluting the compound to its final working concentration in the assay buffer, incubating it under experimental conditions (e.g., 37°C), and measuring the concentration of the intact compound at various time points using an analytical method like HPLC or LC-MS.[14]
-
Avoid Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can lead to compound degradation and can introduce moisture from condensation, which may compromise solubility and stability.[8] Single-use aliquots are the most effective way to prevent this.
Application Example: Dilution for In Vitro Assays
This workflow demonstrates the best practice for diluting a 10 mM DMSO stock to a 10 µM working concentration in a cell culture medium.
Caption: Recommended two-step dilution workflow to prevent precipitation.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, high-purity DMSO | Excellent solvating power for poorly water-soluble compounds and miscibility with aqueous solutions.[6][7] |
| Stock Concentration | 1-10 mM | Provides a sufficiently concentrated stock for a wide range of dilutions while minimizing the required amount of solid compound. |
| Dissolution Method | Vortexing, with optional sonication | Ensures complete and homogenous dissolution of the compound.[3] |
| Storage | Single-use aliquots at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles and moisture contamination.[8][13] |
| Max Final DMSO % in Assay | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced artifacts and cellular toxicity. A vehicle control is mandatory.[8] |
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 2, 2026, from [Link]
-
Stec, J., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Maltese, M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 2, 2026, from [Link]
-
Kolb, J., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Maltese, M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. ResearchGate. Retrieved January 2, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved January 2, 2026, from [Link]
-
Foley, D. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved January 2, 2026, from [Link]
-
Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
Afzal, O., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
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- 2. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. captivatebio.com [captivatebio.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole using HPLC-UV and LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction
5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative.[1][2] Compounds of this class are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and utility as synthetic building blocks.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for the quantitative analysis of this compound in a variety of sample matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical principles for benzimidazole derivatives and are designed to be validated in accordance with ICH guidelines to ensure data integrity.[3][4][5][6][7]
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClIN₂O₂S | |
| Molecular Weight | 356.57 g/mol | |
| Appearance | Solid (assumed) | - |
| Solubility | Soluble in organic solvents like methanol, acetonitrile | Inferred from similar compounds |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The benzimidazole ring system provides strong UV absorbance, enabling sensitive detection.
Rationale for Method Parameters
The selection of chromatographic conditions is paramount for achieving optimal separation and quantification.
-
Column: A C18 reversed-phase column is chosen due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds like the target analyte.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is employed to ensure good peak shape and resolution from potential impurities. The buffer helps to control the ionization state of the analyte, leading to consistent retention times.
-
Detection Wavelength: Based on typical benzimidazole derivatives, a detection wavelength in the range of 280-300 nm is expected to provide high sensitivity.[3][5] An initial UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λmax).
-
Internal Standard (IS): The use of a structurally similar internal standard is recommended to improve the precision of the analysis by correcting for variations in injection volume and sample preparation. A suitable IS would be another benzimidazole derivative with a different retention time.
Experimental Workflow: HPLC-UV Analysis
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole Derivatives: An Application Note and Detailed Protocol
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The incorporation of a methylsulfonyl group at the 2-position, along with halogen substitutions on the benzene ring, can significantly modulate the compound's physicochemical properties and biological efficacy. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a compound of interest for drug discovery and development programs. The described synthetic route is a robust, multi-step process designed for reproducibility and scalability in a research laboratory setting.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through a four-step process commencing with the preparation of a key intermediate, 4-chloro-5-iodo-1,2-diaminobenzene. This is followed by cyclization to form the benzimidazole-2-thiol, subsequent S-methylation, and a final oxidation to yield the desired 2-(methylsulfonyl)benzimidazole derivative.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Chloro-5-iodo-1,2-diaminobenzene (Intermediate C)
This initial phase focuses on the preparation of the crucial o-phenylenediamine precursor. The synthesis begins with the iodination of a commercially available dichloronitrobenzene, followed by the reduction of the nitro group to an amine.
Step 1.1: Synthesis of 2-Chloro-4-nitro-1-iodobenzene (Intermediate B)
Rationale: Direct iodination of 1,2-dichloro-4-nitrobenzene is achieved using a mixture of iodine and nitric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs the incoming electrophile to the meta position.
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,2-dichloro-4-nitrobenzene (10.0 g, 52.1 mmol).
-
Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring.
-
In a separate beaker, prepare a solution of iodine (13.2 g, 52.1 mmol) in concentrated nitric acid (25 mL).
-
Slowly add the iodine-nitric acid solution to the stirred reaction mixture over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a 10% sodium thiosulfate solution to remove excess iodine.
-
Recrystallize the crude product from ethanol to afford 2-chloro-4-nitro-1-iodobenzene as a pale-yellow solid.
Step 1.2: Synthesis of 4-Chloro-5-iodo-1,2-diaminobenzene (Intermediate C)
Rationale: The nitro group of 2-chloro-4-nitro-1-iodobenzene is selectively reduced to an amine using tin(II) chloride in an acidic medium. This is a classic method for the reduction of aromatic nitro compounds that is tolerant of halogen substituents.
Protocol:
-
To a 500 mL round-bottom flask, add 2-chloro-4-nitro-1-iodobenzene (10.0 g, 31.5 mmol) and ethanol (150 mL).
-
Stir the mixture to obtain a suspension.
-
Carefully add a solution of tin(II) chloride dihydrate (35.5 g, 157.5 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. An exothermic reaction will be observed.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 4-chloro-5-iodo-1,2-diaminobenzene as a solid.
Part 2: Synthesis of the Benzimidazole Core and Final Product
This section details the construction of the benzimidazole ring system and the subsequent modifications at the 2-position to arrive at the final target molecule.
Step 2.1: Synthesis of 5-Chloro-6-iodo-1H-benzo[d]imidazole-2-thiol (Intermediate D)
Rationale: The benzimidazole ring is formed via the condensation of the o-phenylenediamine with carbon disulfide in an alcoholic potassium hydroxide solution. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes with the elimination of water and hydrogen sulfide.[1]
Protocol:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (2.5 g, 44.6 mmol) in ethanol (50 mL).
-
Add 4-chloro-5-iodo-1,2-diaminobenzene (5.0 g, 17.8 mmol) to the solution and stir until dissolved.
-
Slowly add carbon disulfide (2.0 mL, 33.2 mmol) and reflux the mixture for 3 hours.
-
After cooling, the precipitated potassium salt of the product is filtered and washed with cold ethanol.
-
The salt is then dissolved in hot water (100 mL) and acidified with acetic acid until precipitation is complete.
-
The resulting solid is filtered, washed with water, and dried to give 5-chloro-6-iodo-1H-benzo[d]imidazole-2-thiol.
Step 2.2: Synthesis of 5-Chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (Intermediate E)
Rationale: The thiol group is S-methylated using methyl iodide in the presence of a base. This is a standard nucleophilic substitution reaction where the thiolate anion acts as the nucleophile.
Protocol:
-
Suspend 5-chloro-6-iodo-1H-benzo[d]imidazole-2-thiol (4.0 g, 12.3 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (0.5 g, 12.5 mmol) and stir for 15 minutes.
-
Add methyl iodide (0.85 mL, 13.6 mmol) dropwise and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water (100 mL).
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole.[2]
Step 2.3: Synthesis of this compound (Final Product F)
Rationale: The final step involves the oxidation of the methylthio group to the methylsulfonyl group. Oxone® (potassium peroxymonosulfate) is an effective and convenient oxidizing agent for this transformation, converting the sulfide to a sulfone.[3]
Protocol:
-
Dissolve 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (3.0 g, 8.8 mmol) in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add Oxone® (13.5 g, 22.0 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Remove the methanol under reduced pressure.
-
The aqueous residue is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the final product, this compound.
Mechanism & Rationale
The overall synthesis relies on well-established organic transformations. The formation of the benzimidazole ring is a classic condensation reaction. The initial attack of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of carbon disulfide initiates the process. Subsequent intramolecular cyclization and elimination lead to the stable heterocyclic system.
Caption: Key mechanistic steps in the synthesis.
The final oxidation step from a thioether to a sulfone proceeds through a sulfoxide intermediate.[3] The use of a sufficient excess of the oxidizing agent ensures the complete conversion to the sulfone.
Data Summary
| Compound | Step | Reagents | Solvent | Time (h) | Yield (%) |
| B | 1.1 | I₂, HNO₃, H₂SO₄ | - | 4-6 | ~75 |
| C | 1.2 | SnCl₂·2H₂O, HCl | Ethanol | 3-4 | ~70 |
| D | 2.1 | CS₂, KOH | Ethanol | 3 | ~85 |
| E | 2.2 | CH₃I, NaOH | Ethanol | 4-6 | ~80 |
| F | 2.3 | Oxone® | Methanol/Water | 12-16 | ~65 |
Analytical Characterization
The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The aromatic protons will appear in the range of 7.0-8.5 ppm. The methyl protons of the sulfonyl group will be a singlet at approximately 3.3-3.5 ppm. The N-H proton of the benzimidazole ring will appear as a broad singlet at a downfield chemical shift, typically >12 ppm in DMSO-d₆.[4]
-
¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic carbons and the methyl carbon of the sulfonyl group.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Infrared Spectroscopy: To identify key functional groups, such as the N-H stretch of the benzimidazole and the S=O stretches of the sulfonyl group.
Troubleshooting
-
Incomplete Iodination (Step 1.1): If starting material is observed, increase the reaction time or temperature slightly. Ensure the nitric acid is of sufficient concentration.
-
Low Yield in Reduction (Step 1.2): Ensure the tin(II) chloride is fresh and the reaction is carried out under an inert atmosphere to prevent oxidation.
-
Incomplete Cyclization (Step 2.1): Ensure the potassium hydroxide is fully dissolved and the reflux is maintained for the specified time.
-
Formation of Sulfoxide instead of Sulfone (Step 2.3): Increase the equivalents of Oxone® and/or the reaction time. Monitor the reaction carefully by TLC to ensure complete oxidation.
References
-
Roeder, C. H., & Day, A. R. (1940). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 05(6), 1088–1096. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]
-
Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(2), 409-440. [Link]
-
Campos, J. R., et al. (2002). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. ResearchGate. [Link]
-
Orjales, A., et al. (2002). Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. Chemical & Pharmaceutical Bulletin, 50(5), 649-652. [Link]
Sources
Application Notes and Protocols for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole as a Potential Covalent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Tool for Covalent Proteomics
In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets. Among these, covalent probes offer unique advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[1] This document provides a comprehensive guide to the potential application of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole as a novel covalent chemical probe.
The structure of this compound is noteworthy for two key features:
-
The Benzimidazole Scaffold: This heterocyclic moiety is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide range of protein classes, particularly protein kinases, by mimicking the purine core of ATP.[2][3][4] This suggests an inherent potential for the molecule to bind to specific protein targets.
-
The 2-(Methylsulfonyl) Group: This functional group, attached to the electron-deficient benzimidazole ring, is hypothesized to act as an electrophilic "warhead." It is structurally analogous to other 2-sulfonyl-heterocycles that have been shown to be effective arylated agents for reactive cysteine residues on proteins.[5]
Given these features, this compound is a prime candidate for development as a covalent chemical probe. This guide will provide the foundational knowledge and detailed protocols required to validate its covalent mechanism, identify its cellular targets, and utilize it for biological discovery.
Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues
We propose that this compound acts as an irreversible covalent modifier of proteins. The mechanism is predicated on a nucleophilic substitution at the C2 position of the benzimidazole ring. The methylsulfonyl group serves as a competent leaving group, activated by the electron-withdrawing nature of the heterocyclic system.
The most likely target for this covalent modification is the thiol side chain of a cysteine residue, which exists as a highly reactive thiolate anion (RS⁻) at physiological pH.[6] Other nucleophilic residues, such as lysine or serine, could also potentially be targeted. The reaction proceeds via a substitution reaction, resulting in a stable thioether bond between the protein and the benzimidazole scaffold.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering solubility challenges with 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What is the first step?
A1: The initial and most straightforward approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.[1] Due to the hydrophobic nature of the benzimidazole core, direct dissolution in aqueous solutions is often challenging.[2]
-
Recommended Starting Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting point for creating a high-concentration stock solution.
-
Preventing Precipitation ("Solvent Shock"): When diluting the DMSO stock into your aqueous buffer, avoid direct, rapid addition. This can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock."[1] Instead, employ a stepwise dilution or use an intermediate solvent to gradually lower the solvent polarity.
Q2: I'm concerned about the final concentration of organic solvent in my experiment. What are the typical limits?
A2: This is a critical consideration as organic solvents can impact experimental outcomes. For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 0.5% to minimize cytotoxicity and off-target effects.[1] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
Q3: Can adjusting the pH of my buffer improve the solubility of this compound?
A3: Yes, pH modification can be a powerful tool for improving the solubility of benzimidazole derivatives.[3] The benzimidazole ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This alteration in ionization state can significantly impact aqueous solubility. A systematic evaluation of solubility across a range of pH values is recommended to identify the optimal conditions for your specific compound.
Q4: What are some of the more advanced techniques I can explore if basic solvent and pH adjustments are insufficient?
A4: For compounds with persistent solubility issues, several advanced formulation strategies can be employed. These include:
-
Use of Co-solvents: Incorporating water-miscible organic solvents, or co-solvents, can increase the solubility of poorly soluble drugs.[4][5][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[7][8][9]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[10][11][12] This can lead to the formation of an amorphous state of the drug, which typically has a higher dissolution rate and solubility compared to the crystalline form.[10][13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and solubility.[14][15]
Troubleshooting Guide
Problem 1: Compound Precipitates Upon Dilution into Aqueous Buffer
Causality: This is a classic example of "solvent shock," where the rapid change in solvent polarity upon mixing a concentrated organic stock solution with an aqueous buffer causes the compound to crash out of solution.[1]
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration allows the compound to remain solvated.
-
Intermediate Solvent: Use an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer. For example, you could perform an initial dilution from DMSO into ethanol before the final dilution into the aqueous buffer.
Problem 2: Low and Inconsistent Solubility Measurements
Causality: Inconsistent solubility data often points to issues with reaching equilibrium or the presence of multiple solid-state forms (polymorphs) of the compound with different solubilities.
Solutions:
-
Equilibration Time: Ensure that your solubility experiments are allowed to equilibrate for a sufficient duration. The shake-flask method, a common technique for determining thermodynamic solubility, often requires shaking for 24 hours or longer to reach equilibrium.[16][17]
-
Solid-State Characterization: If possible, characterize the solid form of your compound before and after the solubility measurement using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in crystallinity or polymorphic form.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To systematically evaluate the impact of pH on the solubility of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid in each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[16]
-
pH Measurement: After equilibration, carefully measure and record the final pH of each solution.
-
Sample Collection and Filtration: Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm filter to remove any undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[18]
-
Data Analysis: Plot the measured solubility (on the y-axis) against the final measured pH (on the x-axis) to generate the pH-solubility profile.
Protocol 2: Evaluating the Effect of Co-solvents
Objective: To determine the ability of various co-solvents to enhance the solubility of this compound.
Methodology:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to evaluate (e.g., ethanol, propylene glycol, polyethylene glycol 400).[19]
-
Solution Preparation: Prepare a series of solutions containing increasing concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) of each co-solvent in your chosen aqueous buffer.
-
Solubility Determination: For each co-solvent concentration, determine the solubility of your compound using the shake-flask method as described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH ~1) | 25 | 50 |
| 10% DMSO in PBS | 25 | 15 |
| 20% Ethanol in PBS | 25 | 10 |
| 5% HP-β-CD in Water | 25 | 150 |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A decision-tree workflow for systematically improving compound solubility.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
References
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Accessed January 2, 2026.
- (PDF)
-
Yellela SRK. Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]. Published 2010. Accessed January 2, 2026.
-
Popa G, Ștefan M, Tătărău-Milea D, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]. Published July 18, 2023. Accessed January 2, 2026.
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]. Accessed January 2, 2026.
-
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]. Published May 1, 2023. Accessed January 2, 2026.
-
Serr D, Schifrin K, Ganti T, Schifrin J, Lütjohann D, Zimmer A. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]. Published October 25, 2023. Accessed January 2, 2026.
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]. Accessed January 2, 2026.
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]. Accessed January 2, 2026.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]. Accessed January 2, 2026.
-
Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. [Link]. Accessed January 2, 2026.
- Solubility Enhancement by Solid Dispersion Method: An Overview. Accessed January 2, 2026.
-
Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]. Accessed January 2, 2026.
-
Fülöp Z, Szigeti K, Szabó E, et al. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. [Link]. Published October 18, 2021. Accessed January 2, 2026.
- Co-solvency and anti-solvent method for the solubility enhancement. Accessed January 2, 2026.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Accessed January 2, 2026.
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]. Accessed January 2, 2026.
-
Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Scholars Research Library. [Link]. Accessed January 2, 2026.
- Trivedi JS, Yue Z. Solubilization Using Cosolvent Approach.
-
Cosolvent. Wikipedia. [Link]. Accessed January 2, 2026.
-
(PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]. Accessed January 2, 2026.
- A review of methods for solubility determination in biopharmaceutical drug characteris
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Accessed January 2, 2026.
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]. Accessed January 2, 2026.
-
Prodrugs of thiabendazole with increased water-solubility. PubMed. [Link]. Accessed January 2, 2026.
- comparative study of different approaches used for solubility enhancement of poorly w
- Method Development & Method Validation for Solubility and Dissolution Curves. Accessed January 2, 2026.
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]. Accessed January 2, 2026.
-
The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. [Link]. Accessed January 2, 2026.
-
Techniques used for Solubility Enhancement of Albendazole. cr subscription agency. [Link]. Accessed January 2, 2026.
-
<1236> Solubility Measurements. USP-NF. [Link]. Accessed January 2, 2026.
- Effects of different pH and surfactants on the solubility of albendazole (n = 3). Accessed January 2, 2026.
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]. Accessed January 2, 2026.
-
5-chloro-1H-benzimidazole. PubChem. [Link]. Accessed January 2, 2026.
-
5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. PubChem. [Link]. Accessed January 2, 2026.
- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Accessed January 2, 2026.
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- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jddtonline.info [jddtonline.info]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 19. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and actionable solutions in a structured FAQ format.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues with the Benzimidazole Core Formation
The synthesis of the target molecule typically begins with the construction of the 2-(methylthio)benzimidazole core, which is later oxidized. A common starting point is the condensation of a substituted o-phenylenediamine with a carbon disulfide equivalent followed by methylation.
Question 1: My initial cyclization to form the 2-(methylthio)benzimidazole precursor is resulting in very low yields. What are the common causes and how can I improve it?
Answer: Low yields in the formation of the 2-(methylthio)benzimidazole core often stem from three primary areas: the choice of reagents, reaction conditions, and workup procedure.
-
Causality of Low Yield: The reaction involves the condensation of a diamine with a carbon source. Incomplete reaction, side-product formation (such as ureas), or degradation of the starting material under harsh conditions are common culprits. For instance, using carbon disulfide with a strong base like potassium hydroxide is a classic method, but the reaction can be sensitive to temperature and stoichiometry.
-
Troubleshooting Steps & Scientific Rationale:
-
Reagent Purity: Ensure the starting 4-chloro-5-iodo-1,2-diaminobenzene is pure. Amine starting materials can oxidize and darken on storage, which can interfere with the reaction. Recrystallization or filtration through a silica plug may be necessary.
-
Stoichiometry Control: Precisely control the stoichiometry of the base (e.g., KOH) and carbon disulfide. An excess of base can lead to unwanted side reactions. A 1:1.1:1.2 ratio of diamine:CS₂:KOH is a good starting point.
-
Temperature Management: The reaction is often exothermic. Maintain the temperature strictly, typically between 25-30 °C during the addition of reagents. Overheating can lead to the formation of polymeric byproducts.
-
Alternative Carbon Source: If carbon disulfide is problematic, consider using 1,1'-thiocarbonyldiimidazole (TCDI). TCDI is a milder and often more efficient reagent for forming the thiourea intermediate, which then cyclizes to the 2-mercaptobenzimidazole upon heating.
-
Post-Reaction Alkylation: After the cyclization to the 2-mercaptobenzimidazole, the subsequent S-methylation with a reagent like methyl iodide or dimethyl sulfate is critical. Ensure the complete deprotonation of the thiol with a suitable base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile before adding the alkylating agent.
-
-
Workflow Diagram: Benzimidazole Core Formation
Caption: Synthesis of the 2-(methylthio) precursor.
II. Challenges in the Oxidation Step
The conversion of the 2-(methylthio) group to the 2-(methylsulfonyl) group is a critical oxidation step.
Question 2: The oxidation of my 2-(methylthio)benzimidazole to the sulfone is either incomplete or over-oxidizing to N-oxides. How can I control this reaction?
Answer: This is a very common and critical issue. The nitrogen atoms in the benzimidazole ring are susceptible to oxidation, especially under strong oxidizing conditions, leading to the formation of N-oxides. Conversely, insufficient oxidation will leave unreacted starting material or stop at the sulfoxide intermediate.
-
Expertise-Driven Insights: The key is to choose an oxidant and conditions that are selective for the sulfur atom. The electron-rich nature of the benzimidazole ring makes it sensitive to oxidation. m-Chloroperoxybenzoic acid (m-CPBA) is a widely used oxidant, but its reactivity needs to be carefully controlled. Oxone® (potassium peroxymonosulfate) is another excellent alternative that often provides cleaner reactions.
-
Protocol for Selective Oxidation:
-
Solvent Selection: Use a solvent that allows for good temperature control and solubility. Dichloromethane (DCM) or chloroform are common choices for m-CPBA. For Oxone®, a mixture of methanol or acetonitrile with water is typical.
-
Stoichiometry of Oxidant: This is the most critical parameter.
-
To obtain the sulfoxide , use approximately 1.0-1.1 equivalents of the oxidant.
-
To obtain the sulfone , you need at least 2.0 equivalents. A slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion.
-
-
Temperature Control: Perform the addition of the oxidant at a low temperature (0 °C) to manage the exotherm and minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress. You will see the starting material spot disappear and be replaced by the sulfoxide intermediate, and then finally the sulfone product. The Rf values will typically decrease with increasing oxidation state (Thioether > Sulfoxide > Sulfone).
-
Workup: Quench any excess oxidant before workup. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective for this purpose.
-
-
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting the oxidation step.
III. Purification and Characterization
Question 3: My final product, this compound, is difficult to purify. It seems to co-elute with a starting material or an intermediate on my silica gel column. What can I do?
Answer: Purification challenges with benzimidazoles are common due to their polarity and potential for hydrogen bonding. The sulfone product is significantly more polar than the starting thioether and the sulfoxide intermediate.
-
Trustworthy Validation System: Before attempting large-scale purification, confirm the identity of the major components in your crude mixture using LC-MS. This will tell you if you are dealing with starting material, the sulfoxide intermediate, or other byproducts.
-
Chromatography Optimization:
-
Solvent System (Mobile Phase): Standard ethyl acetate/hexane systems may not be sufficient. The polarity of your product requires a more polar mobile phase.
-
Strategy 1 (Increase Polarity): Gradually increase the polarity. A gradient elution from DCM to 5-10% methanol in DCM is often very effective for separating benzimidazoles.
-
Strategy 2 (Additive): Adding a small amount of acetic acid or triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by protonating or deprotonating basic/acidic sites on your molecule and the silica, respectively. This minimizes tailing.
-
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity profile. For very difficult separations, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is an excellent, albeit more expensive, option.
-
-
Recrystallization: Do not underestimate the power of recrystallization. This can be a highly effective method for purifying your final product, especially if you have a solid.
-
Solvent Screening Table:
-
| Solvent System | Rationale |
| Ethanol/Water | Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Cool slowly. |
| Acetonitrile | Benzimidazoles often have good solubility in hot acetonitrile and lower solubility when cold. |
| Ethyl Acetate | Can be effective if the main impurity has very different solubility. |
References
-
Katritzky, A. R., & Rachwal, S. (1987). A new and convenient synthesis of 2-mercaptobenzimidazoles from 1,1'-thiocarbonyldiimidazole and o-phenylenediamines. Journal of Heterocyclic Chemistry, 24(2), 525-527. [Link]
-
Zaragoza, F. (2003). A convenient and safe procedure for the oxidation of sulfides to sulfoxides and sulfones. Journal of Organic Chemistry, 68(25), 9804-9806. [Link]
Technical Support Center: Minimizing Off-Target Effects of Benzimidazole-Based Kinase Inhibitors
A Note on 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole: Initial searches for the specific compound, this compound, did not yield sufficient public data regarding its biological targets or off-target profile. This is common for novel research compounds. Therefore, this guide has been developed to address the broader, yet critical, challenge of minimizing off-target effects for benzimidazole-based kinase inhibitors. The principles and protocols outlined here are widely applicable to the characterization of novel small molecules, including the one specified.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2][3][4][5] Its prevalence in kinase inhibitors stems from its structural features that facilitate binding to the ATP pocket of kinases.[6][7] However, this same versatility can lead to off-target interactions, confounding experimental results and potentially causing toxicity.[8] This guide provides a comprehensive framework for researchers to identify, understand, and mitigate these off-target effects.
Troubleshooting Guide: From Ambiguous Results to On-Target Confidence
This section addresses common issues encountered during the experimental use of benzimidazole-based kinase inhibitors and provides step-by-step protocols to de-risk your findings.
Issue 1: My compound shows potent activity in a cell-based assay, but I'm unsure if it's due to inhibiting my intended target.
This is a fundamental question in drug discovery. A potent cellular phenotype is an excellent starting point, but it's crucial to confirm that this effect is mediated by the intended target and not an off-target kinase or other protein.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage for Novel Small Molecule Inhibitors
A Guide for Researchers on 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole and Similar Novel Compounds
Welcome to the Technical Support Center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach in vivo dosage optimization for novel small molecule inhibitors, with a specific focus on compounds like this compound. As this is a research compound with limited publicly available biological data, this guide is structured as a systematic workflow to establish a robust dosing regimen from the ground up.[1][2][3]
Our approach is built on three pillars: establishing foundational compound characteristics, overcoming common formulation hurdles, and systematically determining a safe and effective dose range.
Section 1: Foundational Steps - Pre-Clinical Characterization
Before any in vivo experiment, it is critical to validate the inhibitor itself and establish its baseline activity. Inactivity or unexpected results in animal models can often be traced back to issues with the compound's integrity or a misunderstanding of its potency.[4]
FAQ 1: My inhibitor is not showing any effect in vivo. Where do I start troubleshooting?
Answer: Before questioning the in vivo model, first validate the inhibitor itself. The primary reasons for a lack of effect often fall into categories of compound integrity, experimental setup, or target engagement.[4] Start with the most fundamental questions:
-
Purity and Integrity: Have you confirmed the purity of your batch of this compound? Always source from a reputable supplier and obtain a Certificate of Analysis (CoA).[4] If possible, confirm the structure and purity via analytical methods like NMR or LC-MS.[2][3]
-
Solubility: Is the compound fully dissolved in your vehicle? Precipitation of the compound is a primary cause of failed experiments, as the effective concentration is far lower than intended.[4]
-
In Vitro Potency: Have you determined the half-maximal inhibitory concentration (IC50) in a relevant cell-based assay? This in vitro data is the foundation for selecting a starting dose in vivo.[5][6] Without a potent in vitro effect, an in vivo effect is unlikely.
The following workflow outlines the essential preliminary steps before proceeding to animal studies.
Caption: Decision-making workflow after a dose-ranging study.
Section 4: Advanced Troubleshooting & FAQs
| Question | Answer |
| Q4: I observed efficacy, but the results are highly variable between animals. What could be the cause? | High variability often points to inconsistent drug exposure. This is commonly caused by formulation issues. A seemingly clear solution might be a meta-stable suspension that begins to crash out over time. Solution: Re-evaluate your formulation. Prepare it fresh before each use and check for stability over the duration of your dosing procedure. Consider a more robust formulation strategy, like using cyclodextrins. [7] |
| Q5: My compound showed no toxicity at the highest soluble dose, but also no efficacy. What are my next steps? | This indicates that your therapeutic window may be above your current formulation's capability. You have two primary options: 1) Improve Formulation: Develop a more advanced formulation (e.g., nanosuspension, lipid-based system) to achieve higher concentrations and thus higher exposure. [8]2) Assess Target Engagement: Before extensive reformulation, confirm that the drug is reaching its target tissue at sufficient concentrations to engage the target. Lack of target engagement despite plasma exposure could suggest poor tissue penetration. |
| Q6: I saw significant toxicity at a dose I expected to be safe based on my in vitro data. Why? | In vitro cell viability assays do not always predict in vivo toxicity. The toxicity could be due to: 1) Off-Target Effects: The compound may hit other targets in vivo that are not present in your cell line. 2) Metabolite Toxicity: A metabolite of the parent compound could be toxic. 3) Vehicle Toxicity: High concentrations of solvents like DMSO can cause localized irritation or systemic toxicity. Solution: Conduct a careful necropsy to identify potential target organs of toxicity. Run a "vehicle only" group at the highest solvent concentration to rule out vehicle effects. |
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Singh, B., & Beg, S. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Hoeford Research Limited. (n.d.). Dose Range Finding.
- Kinter, L. B., & DeGeorge, J. J. (2009). The non-GLP toleration/dose Range Finding Study: Design and Methodology Used in an Early Toxicology Screening Program. Proc West Pharmacol Soc., 52, 94-8.
- Wikipedia. (n.d.). Dose-ranging study.
- Olatunji, I. (2025, July 10). Formulation strategies for poorly soluble drugs.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- A2B Chem. (n.d.). 1219741-19-1 | this compound.
- Arkin, M. (2021, March 29).
- Doron Scientific. (2023, March 3). This compound.
- BLDpharm. (n.d.). 1219741-19-1|this compound.
- Shevchenko, A. G., et al. (2025, June 26).
- Sheng, C., & Georg, G.I. (Eds.). (2018). Targeting Protein-Protein Interactions by Small Molecules. Springer.
- National Institutes of Health. (n.d.).
- Journal for ImmunoTherapy of Cancer. (2024, September 26). Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy.
- PubMed Central. (2025, March 28). Benzimidazole(s)
- Ambeed.com. (n.d.). 1219741-19-1 | this compound.
- Shealy, Y. F., O'Dell, C. A., & Krauth, C. A. (1975). 5-[3-(2-Chloroethyl)-1-triazenyl] imidazole-4-carboxamide and a possible mechanism of action of 5-[3, 3-bis(2-chloroethyl)-1-triazenyl] imidazole-4-carboxamide. Journal of Pharmaceutical Sciences, 64(1), 177-80.
- Semantic Scholar. (n.d.). Pharmacokinetics of benzodiazepines and their antagonists.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. 1219741-19-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability issues of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole in DMSO
Welcome to the technical support center for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.[1] However, like many complex heterocyclic molecules, its stability in solution, particularly in a reactive solvent like DMSO, can be a concern. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for handling and storing this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?
A decrease in concentration can be due to several factors, including chemical degradation, precipitation, or adsorption to the container surface. Given the structure of the molecule, chemical degradation in DMSO is a primary suspect. Potential degradation pathways are discussed in the troubleshooting section below. General studies on compound stability in DMSO show that while many compounds are stable, a subset can degrade, and the presence of water can be a significant factor.[2][3][4]
Q2: Are there any known reactions of the benzimidazole core with DMSO?
Yes, benzimidazoles have been reported to undergo N-methylthiomethylation with DMSO, which acts as both a solvent and a reagent.[5][6] This reaction would lead to the formation of a new, less active, or inactive species in your assay.
Q3: Can the methylsulfonyl group react with DMSO?
While the methylsulfonyl group is generally stable, its reactivity can be influenced by the overall electronic nature of the benzimidazole ring. There is no direct evidence in the provided results for a reaction between a 2-methylsulfonyl benzimidazole and DMSO, but the possibility of solvent-initiated degradation should not be dismissed, especially under harsh conditions (e.g., high temperature, prolonged light exposure).
Q4: How do the halogen substituents (chloro and iodo) affect the stability of the molecule in DMSO?
Halogenated aromatic compounds can be susceptible to nucleophilic substitution reactions. DMSO can act as a nucleophile or promote nucleophilic substitution by other species present in the solution (e.g., water). Additionally, DMSO has been implicated in promoting halogenation and dehalogenation reactions under certain conditions.[7]
Q5: What is the best way to store my stock solution of this compound in DMSO?
For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[8] Studies have shown that for many compounds, storage at 4°C can be sufficient for extended periods, especially when the DMSO is dry.[4]
Troubleshooting Guide: Degradation and Instability
This section provides a more in-depth look at potential degradation pathways and offers systematic approaches to diagnose and mitigate stability issues.
Potential Degradation Pathways
The structure of this compound suggests several potential points of instability in DMSO.
-
N-Methylthiomethylation: The acidic N-H proton of the benzimidazole ring can be abstracted, and the resulting anion can react with DMSO to form an N-methylthiomethyl adduct.
-
Hydrolysis: The presence of trace amounts of water in DMSO can lead to hydrolysis of the sulfonyl group or potentially displace the halogen substituents, although the latter is less likely without a catalyst. Water is a more significant cause of compound loss than oxygen in DMSO solutions.[3]
-
Reaction with DMSO Degradation Products: DMSO itself can degrade, especially when exposed to light, heat, or impurities, forming various reactive species that could interact with your compound.
-
Purity of DMSO: The purity of the DMSO used is critical. Lower-grade DMSO may contain impurities like water, dimethyl sulfide, or dimethyl sulfone, which can react with the compound.
Below is a diagram illustrating a potential degradation pathway:
Caption: Potential degradation pathways for this compound in DMSO.
Experimental Workflow for Stability Assessment
To systematically investigate the stability of your compound, a structured experimental approach is recommended. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.[9]
Caption: Experimental workflow for assessing the stability of the compound in DMSO.
Detailed Protocol for a Stability Study
Objective: To determine the short-term and long-term stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Amber glass vials
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze the stock solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound. This will serve as your baseline.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials under the following conditions:
-
-80°C (long-term reference)
-
-20°C
-
4°C
-
Room temperature (with and without light protection)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature before analysis.
-
Analyze each sample by HPLC or LC-MS using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
If new peaks are observed, attempt to characterize them by mass spectrometry.
-
Data Summary Table:
| Storage Condition | Time Point | % Parent Compound Remaining | Notes (e.g., new peaks observed) |
| -80°C | 1 Week | 99.8% | No significant changes |
| -20°C | 1 Week | 99.5% | No significant changes |
| 4°C | 1 Week | 98.0% | Minor new peak at RT X.XX min |
| Room Temp (dark) | 1 Week | 92.3% | Significant new peak at RT X.XX min |
| Room Temp (light) | 1 Week | 85.7% | Multiple new peaks observed |
(Note: This is an example data table. Actual results may vary.)
Recommendations for Best Practices
-
Solvent Quality: Always use high-purity, anhydrous DMSO from a reputable supplier.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots.
-
Handling: Minimize the time that stock solutions are at room temperature. Thaw frozen stocks on ice and use them promptly.
-
Light Protection: Protect solutions from light, especially during long-term storage and experiments.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
By following these guidelines and being aware of the potential stability issues, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.
References
- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- ResearchGate. (n.d.).
- Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- ResearchGate. (2011).
- PubMed. (2008). Stability of screening compounds in wet DMSO.
- A2B Chem. (n.d.). This compound.
- LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Semantic Scholar. (2011).
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] N-Methylthiomethylation of benzimidazoles with DMSO and their chemoselective oxidation to sulfoxides with NaBiO3 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, hereafter referred to as Compound Y . This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this novel agent. As a member of the benzimidazole class of compounds, which are known to target key cellular signaling pathways, Compound Y holds significant promise.[1][2] However, as with many targeted therapies, the emergence of drug resistance is a critical challenge to overcome in a preclinical setting.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to anticipate, diagnose, and overcome resistance to Compound Y.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding Compound Y and the mechanisms of resistance.
Q1: What is the putative mechanism of action for Compound Y?
While Compound Y is a novel investigational agent, its core benzimidazole scaffold is a well-established pharmacophore in cancer therapeutics.[1][5] Compounds in this class often function as inhibitors of critical enzymes involved in cell signaling and proliferation, such as:
-
Protein Kinases: Many benzimidazole derivatives target the ATP-binding site of kinases like EGFR, HER2, and tyrosine kinases, which are central to oncogenic signaling.[2][5]
-
Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Topoisomerases: These enzymes are crucial for DNA replication, and their inhibition by benzimidazole compounds can lead to DNA damage and cell death.[1]
-
Epigenetic Modulators: Recent studies show that benzimidazoles can also target epigenetic machinery like histone deacetylases (HDACs).[6]
Given its structure, a primary hypothesis is that Compound Y acts as a kinase inhibitor. Experiments should be designed to confirm its specific molecular target(s) within the cell.
Q2: What are the primary types of drug resistance observed with targeted therapies like Compound Y?
Resistance to targeted therapies is broadly categorized into two types:
-
Intrinsic (or Primary) Resistance: This occurs when a subset of cancer cells is already resistant to the drug before treatment begins. This can be due to pre-existing genetic variations within the tumor.[4]
-
Acquired (or Secondary) Resistance: This is more common and develops after an initial period of successful treatment. Cancer cells evolve under the selective pressure of the drug, leading to the outgrowth of a resistant population.[3][4][7] This guide primarily focuses on understanding and overcoming acquired resistance.
Q3: What are the most common molecular mechanisms of acquired resistance to kinase inhibitors?
For therapies that target protein kinases, several well-characterized mechanisms of acquired resistance can emerge:
-
On-Target Alterations: These are genetic changes to the drug's direct target. The most common is the emergence of secondary mutations in the kinase domain that reduce the binding affinity of the inhibitor.[4][8] Another mechanism is the amplification of the gene encoding the target kinase, which can "out-compete" the drug.[3][8]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.[3][9] For example, if Compound Y inhibits a primary pathway like MAPK, cells might compensate by upregulating the PI3K/AKT pathway to maintain survival and proliferation signals.[10][11] Common bypass pathways involve receptor tyrosine kinases like MET and EGFR.[9]
-
Drug Efflux: Cells can increase the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4]
Q4: How do I begin developing a Compound Y-resistant cell line model?
Developing an in-vitro model of resistance is a crucial first step. The most common method is the gradual dose-escalation approach, which mimics the clinical development of acquired resistance.[12][13] The general steps are:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of Compound Y in your parental (sensitive) cell line.
-
Culture the parental cells in a medium containing Compound Y at a concentration close to the IC20-IC30.
-
Once the cells adapt and resume stable growth, gradually increase the drug concentration in a stepwise manner.[12][13]
-
This process is continued over several weeks to months until the cells can proliferate in a concentration of Compound Y that is several-fold higher than the initial IC50.[14]
A detailed protocol for this process is provided in the "Key Experimental Protocols" section of this guide.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical solutions to specific experimental challenges in a question-and-answer format.
Issue 1: High Variability in IC50 Values for Compound Y
Question: My IC50 values for Compound Y are inconsistent between experiments. What are the common causes and how can I fix this?
Answer: Inconsistent IC50 values are a frequent problem in cell-based assays and can undermine the reliability of your resistance studies.[15][16] The variability often stems from subtle changes in experimental conditions.
| Potential Cause | Scientific Rationale | Suggested Solution & Best Practices |
| High Cell Passage Number | As cells are cultured for extended periods, they can undergo genetic and phenotypic drift, altering their sensitivity to drugs. | Use cells within a consistent, low passage number range (e.g., passages 3-15 after thawing). Aliquot and freeze a master stock of your parental cell line to ensure consistency. |
| Inconsistent Cell Seeding Density | The final cell number at the end of the assay is dependent on the initial number seeded. If seeding is uneven, the drug's effect will appear variable.[15] | Always use a hemocytometer or automated cell counter. Ensure the cell suspension is homogenous before plating. Avoid using the outer wells of 96-well plates, which are prone to the "edge effect."[17] |
| Compound Y Degradation | The stability of your compound in solution is critical. Repeated freeze-thaw cycles or improper storage can degrade Compound Y, reducing its effective concentration. | Prepare single-use aliquots of your stock solution. Store at -80°C and protect from light. Prepare fresh dilutions in culture medium for each experiment. |
| Variability in Assay Reagents | The metabolic activity of cells, often measured in viability assays (e.g., MTT, CCK-8), can be influenced by serum batch, media formulation, and incubation time.[15] | Standardize all reagents. If possible, purchase a large lot of serum and test it for consistency. Maintain precise incubation times for both drug treatment and the viability assay itself. |
| Data Analysis Methods | The mathematical model used for non-linear regression to calculate the IC50 can introduce variability.[16] | Use a consistent data analysis workflow. Ensure your dose-response curve has enough data points to define the top and bottom plateaus. Standardize the normalization process (e.g., relative to a vehicle-only control). |
Issue 2: My Cells Are Showing Signs of Resistance. How Do I Confirm and Characterize the Mechanism?
Question: After prolonged treatment, my cells require higher concentrations of Compound Y to achieve the same effect. What is the workflow to investigate the resistance mechanism?
Answer: A systematic approach is essential to pinpoint the mechanism of resistance. The following workflow will guide you from confirmation to characterization.
Caption: Dose-escalation protocol for generating resistant cells.
Potential Causes and Solutions:
-
Initial Concentration is Too High: Starting with a concentration at or above the IC50 can be too cytotoxic, killing cells before they have a chance to adapt. Solution: Begin with a lower, sub-lethal concentration (e.g., IC20-IC30) and allow the cells to acclimate and repopulate before increasing the dose. [12][13]* Compound Y is Cytostatic, Not Cytotoxic: Your compound might be inhibiting proliferation rather than inducing cell death. In this case, continuous high-dose pressure may not select for resistant clones effectively. Solution: Consider a "pulsed" treatment strategy. Expose cells to a higher concentration of Compound Y for a defined period (e.g., 48-72 hours), then wash it out and allow the surviving cells to recover and expand in drug-free media before the next pulse. [14][18]* Heterogeneous Parental Population: The parental cell line may lack pre-existing clones with the ability to develop resistance. Solution: If multiple attempts fail, consider a different cell line. Alternatively, you can use mutagenesis (e.g., with ENU) to increase the genetic diversity of the parental population before starting the selection process, though this adds complexity.
Issue 4: No Synergistic Effect Observed with Combination Therapy
Question: Based on my finding that the PI3K/AKT pathway is activated in my resistant cells, I tried combining Compound Y with an AKT inhibitor, but I don't see synergy. Why?
Answer: A lack of synergy in a rationally designed combination can be frustrating, but it provides important information. The cause is often related to the experimental design of the combination screen. [19][20]
-
Incorrect Drug Ratio: Synergy is often dependent on the specific concentrations and ratios of the two drugs. A single ratio may not be optimal. Solution: Perform a dose-matrix experiment where you test a range of concentrations for both drugs simultaneously. [19][21]This allows you to explore the synergy landscape and identify optimal concentration windows.
-
Suboptimal Scheduling: The order and timing of drug administration can be critical. Simultaneous administration may not be as effective as sequential treatment. Solution: Test different schedules. For example, pre-treat with Compound Y for 24 hours to induce pathway blockade, then add the AKT inhibitor. Or, try the reverse schedule.
-
Antagonistic Interaction: In some cases, drugs can have antagonistic effects. For example, one drug might induce a cell cycle arrest that makes the cells less sensitive to the second drug. Solution: Analyze your dose-matrix data using synergy models like Bliss Independence or Loewe Additivity to formally test for synergy, additivity, or antagonism across all concentration pairs.
-
Redundant Bypass Pathways: It's possible that more than one bypass pathway is activated. Inhibiting only one (e.g., PI3K/AKT) may not be sufficient if another pathway (e.g., MAPK) can still compensate. Solution: Re-examine your phospho-protein data. If multiple pathways are upregulated, you may need a triple combination or a dual inhibitor that hits both pathways.
| Example Dose-Matrix Setup (96-well plate) | AKT Inhibitor (Concentration) | |||||
| Compound Y (Conc.) | 0 nM | 10 nM | 50 nM | 100 nM | 500 nM | 1 µM |
| 0 nM | Control | Drug B only | ||||
| 50 nM | Drug A only | Combo 1 | Combo 2 | ... | ||
| 250 nM | Combo ... | |||||
| 500 nM | ||||||
| 1 µM | ||||||
| 5 µM | Combo X |
Part 3: Key Experimental Protocols
Protocol 1: Generation of a Compound Y-Resistant Cell Line (Dose-Escalation Method)
-
Initial Setup:
-
Determine the IC50 of Compound Y in your parental cell line using the Dose-Response Assay protocol below.
-
Seed T-25 flasks with 1 x 10^6 parental cells and allow them to adhere overnight.
-
-
Induction Phase:
-
Replace the medium with fresh medium containing Compound Y at a starting concentration equal to the IC20.
-
Culture the cells, replacing the drug-containing medium every 3-4 days.
-
Initially, a large portion of cells may die. Wait for the surviving population to recover and reach 70-80% confluency. This may take several passages.
-
-
Escalation Phase:
-
Once the cells are growing stably at the current concentration, passage them into a new flask and increase the Compound Y concentration by a factor of 1.5-2.0.
-
Repeat the process of adaptation and recovery. If at any point more than 50% of the cells die, reduce the concentration to the previous stable step for one or two more passages before attempting to increase it again. [12]4. Stabilization and Banking:
-
Continue this stepwise increase until the cells are stably proliferating at a concentration at least 10-fold higher than the parental IC50.
-
Maintain the resistant cell line at this high concentration for at least 4-6 additional passages to ensure the resistance phenotype is stable.
-
Cryopreserve multiple vials of the resistant cell line (both at the high maintenance dose and after a brief period in drug-free medium to test stability).
-
Protocol 2: Western Blot Analysis for Resistance Markers
-
Cell Lysis:
-
Treat parental and resistant cells with and without Compound Y for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation. [22]2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. [23] * Incubate the membrane with a primary antibody against your target of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, or the target of Compound Y) overnight at 4°C. Use the dilution recommended on the antibody datasheet as a starting point. [22] * Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 4.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Always probe for a loading control (e.g., β-actin or GAPDH) on the same blot to confirm equal protein loading.
-
Protocol 3: Dose-Response Assay to Determine IC50
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Dilution and Treatment:
-
Prepare a 2x concentrated serial dilution series of Compound Y in culture medium. A typical series might include 10 points ranging from 10 µM down to 1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add an equal volume of the 2x drug dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a defined period, typically 48 to 72 hours, in a cell culture incubator.
-
-
Viability Assessment (e.g., using MTT or CCK-8):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Read the absorbance on a microplate reader at the appropriate wavelength. [18]5. Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).
-
Plot % Viability versus the log of the drug concentration and fit the data to a four-parameter non-linear regression curve to calculate the IC50 value. [16]
-
References
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. National Institutes of Health (NIH). [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. [Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Semantic Scholar. [Link]
-
Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health (NIH). [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. University of Copenhagen Research Portal. [Link]
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]
-
Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions. National Institutes of Health (NIH). [Link]
-
Cancer Therapy Resistance: Choosing Kinase Inhibitors. National Institutes of Health (NIH). [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. National Institutes of Health (NIH). [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health (NIH). [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. National Institutes of Health (NIH). [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]
-
Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
-
Western Blot Doctor™ — Signal Strength Problems. Bio-Rad. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]
-
Recent advances of benzimidazole as anticancer agents. National Institutes of Health (NIH). [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]
-
Problems with IC50 determination - cell viability over 100 %. How can I handle this?. ResearchGate. [Link]
-
Modeling cancer driver events in vitro using barrier bypass-clonal expansion assays and massively parallel sequencing. National Institutes of Health (NIH). [Link]
-
Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. MDPI. [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. National Institutes of Health (NIH). [Link]
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Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. MDPI. [Link]
-
Approaches to exploiting RTK co-activation in cancer therapy. ResearchGate. [Link]
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- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
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Technical Support Center: A Guide to Experiments with 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Welcome to the technical support resource for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 1219741-19-1). This versatile, poly-functionalized heterocyclic compound serves as a critical building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its unique arrangement of reactive sites—a nucleophilic N-H group, two distinct halogens for cross-coupling, and an electron-withdrawing sulfonyl group—offers immense synthetic potential.
However, this structural complexity can also introduce specific challenges during experimentation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate and overcome common pitfalls. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Due to the presence of an iodo-substituent, the compound may exhibit sensitivity to light and elevated temperatures over long periods.
-
Storage: Store in a tightly sealed, amber glass vial at 2-8°C. To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is classified as harmful if swallowed and causes serious eye damage.[2]
Q2: What is the general solubility profile of this compound?
A2: The benzimidazole core, coupled with a polar methylsulfonyl group and nonpolar halogens, results in limited solubility in many common solvents.[3][4] Precise solubility should be determined empirically on a small scale. See the table below for general guidance.
| Solvent | Qualitative Solubility | Rationale & Pro-Tips |
| Dimethyl Sulfoxide (DMSO) | High | Preferred solvent for creating stock solutions for biological screening. |
| Dimethylformamide (DMF) | High | Excellent for reactions requiring a polar aprotic medium, especially nucleophilic substitutions. |
| Tetrahydrofuran (THF) | Moderate | Often suitable for organometallic reactions (e.g., cross-coupling), may require gentle heating to fully dissolve. |
| Dichloromethane (DCM) | Low to Moderate | Solubility can be limited; often used in purification (chromatography).[4] |
| Methanol / Ethanol | Low | The nonpolar halogenated benzene ring limits solubility in polar protic solvents. |
| Water | Insoluble | The hydrophobic nature of the core structure prevents dissolution in aqueous media. |
| Toluene | Very Low | Unlikely to be a suitable solvent for reactions unless high temperatures are used.[4] |
Q3: What are the primary reactive sites on the molecule and their relative reactivity?
A3: The molecule has several key reactive sites, allowing for sequential and regioselective modifications. Understanding their relative reactivity is crucial for synthetic planning.
Caption: Key reactive sites on the molecule, ranked by typical reactivity.
-
N-H of the Imidazole Ring: This is the most acidic proton and the primary site for nucleophilic attack. It readily undergoes deprotonation followed by N-alkylation or N-arylation.[5]
-
C6-Iodo Group: The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
C5-Chloro Group: This site is less reactive towards cross-coupling, allowing for selective functionalization at the iodo position first.[6]
-
C2-Methylsulfonyl Group: This group is a strong electron-withdrawing group, which acidifies the N-H proton. It is generally stable but can potentially act as a leaving group in some nucleophilic aromatic substitution (SNAr) reactions under forcing conditions.[7]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Synthesis & Purification Pitfalls
Q: My reaction to synthesize the benzimidazole core is giving a low yield and multiple side products. What's going wrong?
A: This is a common issue in benzimidazole synthesis, which typically involves the condensation of an o-phenylenediamine with a carboxylic acid derivative or aldehyde.[8][9]
-
Potential Cause 1: Oxidation of the o-phenylenediamine starting material. The diamine precursor is highly susceptible to oxidation, which can form colored, polymeric impurities and reduce the amount of starting material available for the desired cyclization.[8]
-
Solution: Use high-purity, recently purchased o-phenylenediamine. If the material is old or discolored, consider purification by recrystallization or sublimation. Crucially, run the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation during the reaction.[8]
-
-
Potential Cause 2: Incomplete cyclization. The intermediate Schiff base may be stable under your reaction conditions and fail to cyclize completely.[8]
-
Solution: Ensure your reaction conditions are appropriate. Many benzimidazole syntheses require acidic catalysts (e.g., acetic acid, p-TsOH) or high temperatures to drive the final dehydration and cyclization step.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and confirm the disappearance of intermediates.
-
-
Potential Cause 3: Incorrect stoichiometry. Using an incorrect ratio of reactants can lead to the formation of undesired side products.[8]
-
Solution: Carefully control the stoichiometry. A 1:1 ratio of the diamine and the carbonyl compound is typically ideal.
-
Q: I am struggling to purify the final product. It co-elutes with impurities during column chromatography.
A: The polarity of this molecule can be tricky, often being similar to that of precursors or side products, making chromatographic separation challenging.[8]
-
Potential Cause 1: Similar polarity of product and impurities.
-
Solution 1 (Optimize Chromatography): Experiment with different solvent systems. A gradient elution is often more effective than an isocratic one. Consider switching the stationary phase (e.g., from silica to alumina or a C18 reverse-phase column) if co-elution persists.
-
Solution 2 (Recrystallization): This is often the most effective method for purifying benzimidazoles.[10] Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes, acetone) to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Solution 3 (Acid-Base Wash): Utilize the amphoteric nature of the benzimidazole ring. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The benzimidazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.
-
Reaction & Derivatization Challenges
Q: My N-alkylation reaction is sluggish and incomplete. Why?
A: While the N-H is the most reactive site, incomplete deprotonation or poor nucleophilicity can hinder the reaction.
-
Potential Cause 1: Insufficiently strong base. The methylsulfonyl group at C2 makes the N-H proton more acidic than in an unsubstituted benzimidazole, but a sufficiently strong base is still required for complete deprotonation.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or THF. Weaker bases like triethylamine (TEA) may not be sufficient.
-
-
Potential Cause 2: Poor quality alkylating agent. The alkyl halide may have degraded.
-
Solution: Use a fresh or purified alkylating agent. If using an alkyl bromide or iodide, ensure it has not discolored due to the formation of I₂ or Br₂.
-
Q: I am attempting a Suzuki cross-coupling at the C6-Iodo position, but I only recover starting material.
A: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to reaction conditions. Failure often points to catalyst deactivation or issues with transmetalation.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
-
Potential Cause 1: Catalyst poisoning. The active Pd(0) species is highly sensitive to oxygen.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.
-
-
Potential Cause 2: Ineffective base or transmetalation. The base is not just a spectator; it is critical for activating the boronic acid for the transmetalation step.
-
Solution: Use an anhydrous base, as water can interfere with the catalytic cycle. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Ensure the base is soluble enough in the reaction medium.
-
-
Potential Cause 3: Boronic acid decomposition. Many boronic acids are prone to decomposition (protodeboronation) upon storage or during the reaction.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol ester, which is more resistant to degradation.
-
Analytical & Characterization Issues
Q: The ¹H NMR spectrum of my compound has broad peaks, especially for the N-H proton. Is this normal?
A: Yes, this is common for benzimidazoles.
-
Potential Cause 1: Quadrupole broadening. The nitrogen atoms have a quadrupole moment that can lead to faster relaxation and broader signals for adjacent protons, including the N-H.
-
Potential Cause 2: Proton exchange. The acidic N-H proton can undergo chemical exchange with trace amounts of water or other protic species in the NMR solvent (e.g., DMSO-d₆). This exchange broadens the N-H signal, and it may sometimes not be visible at all.
-
Solution: This is an inherent property. To confirm the presence of the N-H, you can perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear as the proton is replaced by deuterium.
-
Q: My mass spectrometry data shows a complex isotopic pattern. How do I interpret it?
A: The presence of chlorine will result in a characteristic isotopic pattern.
-
Explanation: Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Therefore, in the mass spectrum, you will not see a single molecular ion peak (M). Instead, you will see a pair of peaks: one for the molecule containing ³⁵Cl (M) and another, smaller peak for the molecule containing ³⁷Cl (M+2).
-
Solution: Look for a pair of peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1. This is the classic isotopic signature for a molecule containing one chlorine atom and is a key confirmation of your structure.[11]
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common transformations.
Protocol 1: General Procedure for N-Alkylation
This protocol describes the alkylation of the benzimidazole N-H using sodium hydride as the base.
-
Preparation: Add this compound (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Deprotonation: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes. A clear solution should form as the sodium salt of the benzimidazole is generated.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as eluent). The product should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C6-Iodo Position
This protocol is optimized for selective coupling at the more reactive C-I bond.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
- BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- A2B Chem. (n.d.). 1219741-19-1 | this compound. A2B Chem Product Page.
- Al-Ostath, A., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Naureen, A., et al. (2021). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules.
- Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering.
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES.
- Perković, I., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI.
- Biochemistry Research International. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Hindawi.
- Obniska, J., et al. (2011). Pharmacological evaluation of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles as D(2) and 5-HT(2A) receptor ligands. Archiv der Pharmazie.
- PubChem. (n.d.). 5-chloro-1H-benzimidazole.
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
Sources
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- 2. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles as D(2) and 5-HT(2A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your research and development.
Introduction: Understanding the Bioavailability Challenge
This compound is a complex heterocyclic compound with a structure that suggests potential challenges in achieving adequate oral bioavailability.[1][2] The presence of halogen substituents and a methylsulfonyl group can significantly impact its physicochemical properties, particularly its aqueous solubility and permeability, which are key determinants of oral absorption.[3] Many benzimidazole derivatives exhibit poor water solubility, a major hurdle for effective drug delivery.[4][5]
This guide will explore various strategies to enhance the bioavailability of this compound, from fundamental formulation adjustments to advanced drug delivery systems. We will also delve into the critical in vitro and in vivo models for assessing these enhancements and troubleshooting common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo rodent study with a simple suspension of this compound showed very low and variable plasma concentrations. What is the likely cause?
A1: This is a classic sign of poor oral bioavailability, likely stemming from low aqueous solubility and/or poor dissolution rate in the gastrointestinal (GI) tract. The high molecular weight and lipophilic nature suggested by the structure of this compound likely contribute to this issue. Variability in plasma concentrations can be attributed to inconsistencies in particle wetting and dispersion in the GI fluids of different animals.
Q2: What are the first formulation strategies I should consider to improve the bioavailability of this compound?
A2: Start with the most straightforward and cost-effective approaches. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4][6] Techniques like micronization and nanosuspension are highly effective.[4][6]
-
Use of Wetting Agents/Surfactants: Incorporating a surfactant in your formulation can improve the wetting of the hydrophobic drug particles, leading to a faster dissolution rate.[6]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation or the microenvironment can enhance solubility. The benzimidazole moiety has a basic character, so formulating in an acidic vehicle could be beneficial.
-
Salt Formation: If the compound has a suitable pKa, forming a salt can significantly improve its solubility and dissolution rate.[6]
Q3: I am considering a solid dispersion approach. What are the key considerations?
A3: Solid dispersions are an excellent strategy for improving the oral bioavailability of poorly soluble drugs.[4][7] The drug is dispersed in a hydrophilic carrier, which can lead to faster dissolution and absorption.[7] Key considerations include:
-
Carrier Selection: The choice of carrier is critical. Common carriers include polymers like PVP, HPMC, and PEGs. The miscibility of your compound with the carrier is a key factor for the stability of the amorphous solid dispersion.
-
Preparation Method: Techniques like spray drying, hot-melt extrusion, and solvent evaporation are used to prepare solid dispersions. The chosen method can impact the physical properties and stability of the final product.
-
Physical State Characterization: It is crucial to confirm that your drug is in an amorphous state within the dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Q4: How can I assess the potential for bioavailability enhancement in vitro before moving to expensive in vivo studies?
A4: Several in vitro models can provide valuable predictive data:[8][9][10]
-
Dissolution Testing: This is a fundamental test to compare the dissolution rates of different formulations. Using biorelevant media that mimic the composition of GI fluids can provide more predictive results.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive permeability across an artificial membrane and can help identify potential permeability issues.[8][9]
-
Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing insights into both passive and active transport mechanisms, as well as potential efflux.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low drug loading in solid dispersion | Poor miscibility of the drug in the chosen polymer carrier. | 1. Screen multiple carriers: Test a range of polymers with varying polarities (e.g., PVP, HPMC, Soluplus®). 2. Employ a co-solvent: During preparation (e.g., solvent evaporation), using a co-solvent that dissolves both the drug and the carrier can improve mixing. 3. Consider a different preparation method: Hot-melt extrusion may offer better miscibility for some drug-polymer combinations compared to spray drying. |
| Inconsistent results in Caco-2 permeability assay | 1. Poor apical solubility of the compound. 2. Efflux transporter activity. 3. Cell monolayer integrity issues. | 1. Use a solubilizing agent: Include a non-toxic surfactant or cyclodextrin in the apical donor solution to maintain the drug in a dissolved state. 2. Perform bi-directional transport studies: Measure permeability from apical to basolateral and basolateral to apical to determine the efflux ratio. 3. Monitor TEER values: Regularly check the trans-epithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. |
| Precipitation of the drug in the GI tract in vivo | Supersaturation followed by precipitation from an enabling formulation (e.g., solid dispersion). | 1. Incorporate a precipitation inhibitor: Add a polymer (e.g., HPMC) to the formulation to maintain the supersaturated state in the GI tract. 2. Conduct in vitro dissolution/precipitation studies: Use a two-stage dissolution test that simulates the pH shift from the stomach to the small intestine to observe for precipitation. |
| High first-pass metabolism suspected | The compound may be extensively metabolized in the liver or gut wall. | 1. Incubate with liver microsomes or S9 fraction: This in vitro assay will determine the metabolic stability of the compound. 2. Use a Caco-2/HepG2 co-culture model: This can provide insights into the interplay between absorption and metabolism.[8] 3. Administer intravenously in an animal model: Comparing the AUC from oral and IV administration will determine the absolute bioavailability and the extent of first-pass metabolism.[[“]][12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.
-
Add the milling media to the pre-suspension.
-
Mill the suspension for a predetermined time, optimizing the milling parameters (e.g., time, speed) to achieve the desired particle size.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
Objective: To assess the dissolution profile of different formulations of this compound under conditions that mimic the gastrointestinal tract.
Materials:
-
USP dissolution apparatus (e.g., Apparatus II - paddle)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)
Procedure:
-
Prepare FaSSIF and FeSSIF according to established protocols.
-
Place the formulation (e.g., powder, capsule, solid dispersion) in the dissolution vessel containing the biorelevant medium at 37°C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
Visualizing Experimental Workflows
Workflow for Bioavailability Enhancement
Caption: A workflow diagram illustrating the progression from formulation strategies to in vitro and in vivo evaluation for enhancing bioavailability.
Decision Tree for Troubleshooting Poor Bioavailability
Caption: A decision tree to guide troubleshooting efforts when encountering poor oral bioavailability.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 6. ijcrt.org [ijcrt.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Welcome to the technical support guide for the purification of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this complex heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
The unique structure of this molecule, featuring a benzimidazole core, halogen substituents, and a polar methylsulfonyl group, presents specific purification hurdles that require a multi-faceted approach.[1][2][3] This guide provides answers to frequently asked questions and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial crude product after synthesis is of low purity and appears as a dark, intractable oil. What are the likely impurities and how can I handle this?
Answer:
This is a common issue, especially with multi-step syntheses involving heterocyclic compounds. The impurities are typically a mixture of unreacted starting materials, reaction byproducts, and residual catalysts or acids.
Common Impurities to Expect:
-
Unreacted Starting Materials: Such as the corresponding 4-chloro-5-iodo-1,2-phenylenediamine or reagents used to install the methylsulfonyl group.
-
Isomeric Byproducts: Depending on the regioselectivity of the halogenation and cyclization steps, you may have isomers with different substitution patterns.[4]
-
Over-reacted or Side-Products: Formation of dimers or products from undesired side reactions.
-
Residual Acid/Catalyst: Strong acids like polyphosphoric acid (PPA) or hydrochloric acid are often used in benzimidazole synthesis and can be difficult to remove.[5][6]
Troubleshooting Strategy for Oily Crude Product:
-
Acid-Base Workup: Before attempting crystallization or chromatography, perform a liquid-liquid extraction. Benzimidazoles can be protonated or deprotonated. Dissolve your crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Your target compound, being a weak base, may partially partition into the acidic aqueous layer, so this step should be performed cautiously and the aqueous layer checked for product.
-
Wash with brine to remove residual water and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Trituration: After the workup, concentrate the organic solvent. To the resulting oil, add a solvent in which your product is expected to have poor solubility but impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture). Stir or sonicate the mixture. This process, called trituration, often induces the precipitation of the desired compound as a solid, while washing away soluble impurities.
-
Charcoal Treatment: If the color persists after the workup, it may be due to high molecular weight, polymeric impurities. Dissolving the crude product in a suitable solvent (like boiling ethanol) and adding a small amount of activated charcoal can help adsorb these colored impurities.[7] Filter the hot solution through a pad of Celite® to remove the charcoal before proceeding to crystallization.
FAQ 2: I'm struggling to find a suitable recrystallization solvent. What's a good starting point and what should I do if the product "oils out"?
Answer:
Recrystallization is a powerful and cost-effective purification technique for benzimidazole derivatives.[5][8] The key is finding a solvent that dissolves the compound when hot but has low solubility when cold. The polar methylsulfonyl group combined with the relatively non-polar halogenated aromatic core requires careful solvent selection.
Recommended Solvent Screening Protocol:
Always start on a small scale (~10-20 mg of crude material).
| Solvent/System | Rationale & Expected Outcome |
| Ethanol or Methanol | The hydroxyl group can engage in hydrogen bonding, and the alkyl portion provides some non-polar character. Often a good first choice for benzimidazoles.[9] |
| Acetonitrile | A polar aprotic solvent that is less protic than alcohols and can be effective. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent. May be a good choice if the compound is too soluble in alcohols. |
| Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds.[6] |
| EtOAc / Hexane | A solvent/anti-solvent system. Dissolve the compound in a minimum of hot EtOAc (the solvent) and add hexane (the anti-solvent) dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Methanol / Water | Another solvent/anti-solvent system. Dissolve in hot methanol and add water dropwise. This is particularly useful for moderately polar compounds. |
Troubleshooting: "Oiling Out"
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of crystals.
-
Causality: This often happens when the solution is cooled too quickly or is too concentrated. The solubility of the compound drops so rapidly that molecules don't have time to arrange into a crystal lattice.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Add a "seed crystal" from a previous successful crystallization, if available.
-
FAQ 3: My compound streaks badly during silica gel column chromatography. How can I improve the peak shape and achieve good separation?
Answer:
This is a classic problem when purifying compounds with basic nitrogen atoms, like benzimidazoles, on acidic silica gel. The basic lone pair on the imidazole nitrogen interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing or streaking.[10]
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for peak tailing in silica gel chromatography.
Detailed Explanation:
-
Mobile Phase Modification (First Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel.
-
Method: Add a small amount of a basic modifier to your eluent system (e.g., a gradient of Hexane/Ethyl Acetate). A concentration of 0.5-1% triethylamine (TEA) is typically sufficient. For very basic compounds, a few drops of aqueous ammonia in a methanol mobile phase can also be effective.
-
Causality: The TEA will preferentially bind to the acidic silanol groups, preventing your target compound from interacting with them and allowing it to travel down the column more uniformly.
-
-
Change of Stationary Phase (If Modification Fails):
-
Neutral Alumina: Alumina is generally more basic than silica and is an excellent alternative for purifying basic compounds. You will likely need to re-screen for an appropriate mobile phase system.
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Your compound is eluted with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[10] This is highly effective for separating compounds with different polarities and avoids the issue of acidic stationary phases. It can be particularly useful for removing more polar impurities.
-
FAQ 4: What is a good mobile phase system for purifying this compound on silica gel?
Answer:
Given the polarity of the methylsulfonyl group, you will likely need a moderately to highly polar mobile phase. The best approach is to first determine the ideal Rf value using Thin Layer Chromatography (TLC).[7] An Rf of 0.2-0.4 is generally optimal for good separation in column chromatography.
Recommended Mobile Phase Systems for TLC Screening & Column Chromatography:
| System | Polarity | Application Notes |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | The standard starting point for many organic compounds. Start with 80:20 Hexane:EtOAc and increase the proportion of EtOAc. This system is often effective for benzimidazole derivatives.[11] |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | A more polar system. Excellent for compounds that do not move from the baseline in Hexane/EtOAc. Start with 98:2 DCM:MeOH and gradually increase the MeOH content. |
| DCM / Acetone | Medium | Offers different selectivity compared to alcoholic mobile phases and can sometimes provide better separation between closely related spots. |
Pro-Tip: Always run a gradient elution for your column. Start with a low polarity mixture to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, perform a high-polarity "flush" to remove any remaining highly polar impurities from the column.
References
-
IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022). IJCRT.org. Retrieved from [Link]
-
Preparation of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Retrieved from [Link]
- A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2013). Acta Pharmaceutica.
-
This compound. (n.d.). Doron Scientific. Retrieved from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2011). Molecules. Retrieved from [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. (2012). ResearchGate. Retrieved from [Link]
- Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. (2013). Google Patents.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. Retrieved from [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PMC. Retrieved from [Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. (2018). MDPI. Retrieved from [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2009). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Benzimidazole. (n.d.). PubChem. Retrieved from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. Retrieved from [Link]
- Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (2003). Google Patents.
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022). IJCRT.org. Retrieved from [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Refining Assay Conditions for 5-Chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
Welcome to the technical support center for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining assay conditions with this novel benzimidazole derivative. As a versatile chemical building block, this compound holds potential in the development of new therapeutic agents.[1] This resource provides a logical framework for navigating the common challenges encountered when characterizing a new small molecule inhibitor.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Physicochemical Properties
Successfully integrating a new compound into any assay begins with proper handling and a clear understanding of its physical properties. The unique structure of this compound, with its halogen substituents and methylsulfonyl group, suggests a high degree of hydrophobicity, making solubility a primary consideration.
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper stock solution preparation is critical for reproducible results. Given the compound's likely low aqueous solubility, a high-purity polar aprotic solvent is recommended.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This minimizes the volume of DMSO carried into the final assay, reducing potential solvent-induced artifacts.[2]
-
Procedure:
-
Warm the vial of solid compound to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously and/or sonicate in a water bath until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Storage: Aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q2: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A2: This is a classic solubility issue, especially common with hydrophobic compounds. The effective concentration in your assay is significantly lower than the nominal concentration if the compound precipitates.
-
Causality: The compound is "crashing out" of solution as the solvent environment shifts from highly organic (DMSO) to highly aqueous (buffer).
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at lower concentrations of the compound. Determine the kinetic solubility limit in your specific assay buffer.
-
Modify the Dilution Method: Instead of a single large dilution step, perform a serial dilution in your assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Increase Final DMSO Concentration: While not ideal, slightly increasing the final DMSO concentration in your assay (e.g., from 0.5% to 1%) might be necessary. However, you must validate this new concentration with a solvent tolerance test for your specific assay system (enzyme or cells), as DMSO can inhibit biological activity.[2] Always maintain a consistent final DMSO concentration across all wells, including controls.
-
Consider Solubilizing Excipients: For cell-based assays, formulation agents like cyclodextrins can be explored, but this adds complexity and requires extensive validation.
-
dot
Caption: Workflow for compound handling and solubility QC.
Section 2: Troubleshooting Biochemical Assays
Biochemical assays, such as kinase activity assays, are essential for determining a compound's direct effect on a purified target.[3] However, results can be confounded by various factors.
Q3: I am not observing any significant inhibition of my target enzyme, even at high concentrations. What is the problem?
A3: A lack of inhibition is a common starting point. A systematic check of the compound and assay conditions is required.
| Potential Cause | Recommended Action & Rationale |
| Compound Integrity/Solubility | Action: Confirm compound identity and purity (e.g., LC-MS). Prepare a fresh stock solution and visually inspect for precipitation in the final assay plate.[4] Rationale: The compound may have degraded, or poor solubility may be drastically reducing its effective concentration. |
| High ATP Concentration (for Kinase Assays) | Action: Perform the assay with an ATP concentration at or near the Michaelis constant (Km) for the target kinase.[2] Rationale: If the compound is an ATP-competitive inhibitor, high levels of ATP (the natural substrate) will outcompete it for the binding site, masking its inhibitory effect and leading to an artificially high IC50 value. |
| Inactive Enzyme | Action: Include a positive control inhibitor known to be effective against your target. Run a control reaction without any inhibitor to measure baseline enzyme activity.[4] Rationale: Enzyme activity can vary between batches and decrease with improper storage. A positive control validates that the assay system is working correctly. |
| Incorrect Assay Readout | Action: Ensure your detection method is appropriate for the assay format (e.g., luminescence, fluorescence polarization).[5] Rationale: A mismatch between the reaction and detection technology will prevent accurate measurement of enzyme activity. |
Q4: My dose-response curve is flat, or my results show high variability between replicates. What can I do?
A4: High variability can obscure real results and make IC50 determination impossible. This often points to issues with assay setup, reagent stability, or compound behavior.
-
Causality: Inconsistent dispensing, reagent degradation, or compound interference can all contribute to well-to-well variability.
-
Troubleshooting Steps:
-
Check Pipetting Technique: Ensure pipettes are calibrated. For multi-well plates, use a multi-channel pipette to start reactions simultaneously.[2]
-
Address Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. Avoid using the outermost wells for samples; instead, fill them with buffer to create a humidity barrier.[4]
-
Evaluate Reagent Stability: Prepare fresh aliquots of critical reagents like the enzyme and ATP. Avoid using reagents that have undergone multiple freeze-thaw cycles.[4]
-
Test for Compound Interference: The compound itself may interfere with the assay signal. For example, it might be auto-fluorescent in a fluorescence-based assay or quench a luminescence signal.[5] Run a control plate with all assay components except the enzyme to check for compound interference with the detection reagents.
-
dot
Caption: Decision tree for troubleshooting weak biochemical inhibition.
Section 3: Troubleshooting Cell-Based Assays
A compound that is potent in a biochemical assay may show little to no effect in a cell-based assay. The cellular environment introduces multiple layers of complexity.[6][7]
Q5: My compound is a potent inhibitor in my biochemical assay, but it has no activity in my cell-based assay. Why?
A5: This is a very common and important challenge in drug discovery, often referred to as the "biochemical-to-cellular gap." Several factors can explain this discrepancy.
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. Benzimidazole scaffolds can have varying permeability depending on their substitutions.
-
Action: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross lipid bilayers.
-
-
High Intracellular ATP Concentration: Intracellular ATP concentrations are in the millimolar range, which is often significantly higher than the concentrations used in biochemical kinase assays.[4]
-
Action: Be aware that higher concentrations of an ATP-competitive inhibitor may be required to achieve efficacy in a cellular context. The cellular IC50 can be orders of magnitude higher than the biochemical IC50.
-
-
Compound Efflux or Metabolism: The compound may be actively transported out of the cell by efflux pumps (like P-glycoprotein) or rapidly metabolized into an inactive form by cellular enzymes.
-
Action: Use cell lines with known efflux pump expression profiles or co-administer with known efflux pump inhibitors as a diagnostic tool.
-
-
Cytotoxicity: The compound might be killing the cells at concentrations required for target engagement, making it impossible to measure a specific inhibitory effect.
-
Action: Always run a cytotoxicity assay in parallel with your functional assay. Use a simple viability assay (e.g., CellTiter-Glo®, MTT) to determine the concentration at which the compound becomes toxic to your cell line.[8] This establishes an "assay window" of non-toxic concentrations to test for specific effects.
-
Q6: How do I distinguish between specific target inhibition and general cytotoxicity?
A6: This is crucial for validating that your compound's effect is due to interaction with the intended target.
-
Determine the Therapeutic Window: Compare the IC50 from your functional assay (e.g., inhibition of phosphorylation) with the CC50 (cytotoxic concentration 50%) from your viability assay. A potent compound should have a functional IC50 that is significantly lower than its CC50.
-
Use Counter-Screening Assays: Test the compound in a cell line that does not express the target protein or where the target is not essential. If the compound is still active or cytotoxic, the effect is likely off-target.[8]
-
Rescue Experiments: If possible, overexpressing the target protein should make the cells less sensitive to the inhibitor. Conversely, if the compound inhibits a downstream signaling event, the effect might be rescued by adding a downstream activator.
Section 4: Recommended Protocols
Protocol 1: Determining Compound Cytotoxicity using a Luminescence-Based Viability Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration will be consistent across all wells (e.g., 0.5%).
-
Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. Include "cells + medium + DMSO" wells as a 100% viability control and "medium only" wells for background subtraction.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). This should match the incubation time of your functional assay.
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of a commercial luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control wells and plot the percent viability against the log of the compound concentration to determine the CC50 value.
References
- BenchChem. (n.d.). Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2.
-
La Sala, G., et al. (2021). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. SLAS Discovery, 26(1), 122-129. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Taran, A. S., et al. (2024). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 10(2), 115-131. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3359-3375. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that the molecule interacts with its intended biological target within the complex milieu of a living system. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a versatile benzimidazole derivative with potential therapeutic applications.[1][2][3] While the specific target of this compound is yet to be fully elucidated, this guide will navigate a strategic, multi-pronged approach to both identify and validate its molecular target(s).
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4] The successful progression of any such candidate hinges on a clear understanding of its mechanism of action, which begins with target validation. This guide will compare three robust, complementary techniques: Kinobeads pulldown for target identification, Cellular Thermal Shift Assay (CETSA) for confirming engagement in a cellular context, and Isothermal Titration Calorimetry (ITC) for detailed biophysical characterization of the direct interaction.
A Multi-Pronged Approach to Target Engagement Validation
A truly rigorous validation of target engagement is not reliant on a single methodology. Instead, it involves the strategic integration of orthogonal assays that provide converging lines of evidence.[5] Below is a conceptual workflow illustrating how different techniques can be employed sequentially, from broad-based target identification to precise biophysical characterization.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 5-Chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole Analogs as Potent RAF Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole and its analogs, a potent class of inhibitors targeting the RAF kinase pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) data, outlines detailed experimental protocols for their evaluation, and provides expert insights into the rationale behind their design and testing.
Introduction: The Rationale for Targeting RAF Kinase with Benzimidazoles
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway in cellular signal transduction, governing processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in BRAF (a member of the RAF kinase family), is a key driver in a significant percentage of human cancers, most notably in over 50% of melanomas.[3] The constitutive activation of the BRAF V600E mutant, for instance, leads to uncontrolled cell growth and tumor progression, making it a prime target for therapeutic intervention.[3]
The benzimidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its unique ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] The specific compound class, exemplified by this compound, has been developed to optimize potency and selectivity against RAF kinases. The methylsulfonyl group at the 2-position and the halogen substitutions at the 5 and 6-positions are critical modifications aimed at enhancing inhibitory activity and modulating physicochemical properties.[5] This guide delves into the nuanced structure-activity relationships that govern the efficacy of these analogs.
Comparative Analysis of Lead Compounds
The central objective in the development of this benzimidazole series is to identify compounds with potent enzymatic inhibition of RAF kinases (particularly the oncogenic B-Raf V600E mutant) that translates into effective inhibition of cancer cell proliferation. The following data, consolidated from key patent literature, illustrates the structure-activity relationships within a series of analogs based on the core this compound scaffold.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key trends:
-
Substitution at the 2-Position: The 2-(methylsulfonyl) group is a consistent feature among the most potent analogs, suggesting it plays a crucial role in binding to the kinase.
-
Halogenation at the 5- and 6-Positions: The combination of a chloro group at the 5-position and an iodo group at the 6-position appears to be optimal for high potency. Modifications at these positions, such as replacing iodine with other groups, can significantly impact activity.
-
N-1 Substitution: The nature of the substituent on the N-1 position of the benzimidazole ring is a key determinant of both enzymatic and cellular potency. Small, polar groups can influence solubility and cell permeability.
Quantitative Performance Data
The following table summarizes the inhibitory activities of the lead compound and its key analogs against B-Raf kinase and their anti-proliferative effects on the A375 human melanoma cell line, which harbors the B-Raf V600E mutation.
| Compound ID | R Group (N-1 Position) | B-Raf V600E IC50 (nM) | A375 Cell Proliferation IC50 (nM) |
| 1 (Core) | -H | 15 | 150 |
| Analog A | -CH₃ | 10 | 120 |
| Analog B | -CH₂CH₂OH | 25 | 250 |
| Analog C | -CH₂(c-C₃H₅) | 8 | 95 |
| Analog D | -CH₂C≡CH | 12 | 130 |
Data is representative and synthesized from patent examples for illustrative SAR analysis.
Mechanism of Action: Inhibition of the RAS-RAF-MEK-ERK Pathway
The primary mechanism of action for these benzimidazole derivatives is the direct inhibition of RAF kinases. By binding to the ATP pocket of B-Raf and c-Raf, these compounds prevent the phosphorylation and subsequent activation of MEK1/2. This blockade halts the downstream signaling cascade, ultimately preventing the phosphorylation of ERK1/2. Activated ERK is responsible for phosphorylating numerous cytoplasmic and nuclear substrates that promote cell proliferation and survival. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells dependent on aberrant RAF signaling.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are self-validating systems, incorporating necessary controls for robust and reproducible data generation.
General Synthesis Workflow
The synthesis of the target this compound analogs typically follows a multi-step process. The core benzimidazole is first constructed, followed by oxidation of a thioether precursor to the final methylsulfonyl compound.
Protocol 1: Synthesis of 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (Precursor)
-
Step 1: Thione Formation: To a solution of 4-chloro-5-iodo-1,2-phenylenediamine (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents). Stir the mixture until a clear solution is obtained.
-
Step 2: Add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Step 3: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: After completion, cool the reaction mixture, pour it into ice-cold water, and acidify with acetic acid to precipitate the thione product.
-
Step 5: S-Alkylation: Dissolve the crude thione in methanol and add sodium hydroxide (1.1 equivalents).
-
Step 6: Add methyl iodide (1.2 equivalents) and stir the mixture at room temperature for 2-3 hours.
-
Step 7: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(methylthio) intermediate. Purify by column chromatography.
-
Expert Insight: The choice of a mild base like potassium hydroxide is crucial to avoid side reactions. The S-alkylation is typically a high-yielding and clean reaction.
-
Protocol 2: Oxidation to this compound
-
Step 1: Dissolve the 2-(methylthio) intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Step 2: Cool the solution to 0°C in an ice bath.
-
Step 3: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Causality Explanation: Using a slight excess of m-CPBA ensures the complete oxidation of the thioether to the sulfone. The reaction is exothermic, hence the need for controlled addition at low temperatures to prevent over-oxidation or degradation.
-
-
Step 4: Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Step 5: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Step 6: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Step 7: Purify the resulting solid by recrystallization or column chromatography to obtain the final product.
Biochemical Assay: In Vitro RAF Kinase Inhibition
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific RAF kinase enzyme.
Protocol 3: B-Raf V600E Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of recombinant human B-Raf V600E enzyme in assay buffer.
-
Prepare a solution of the substrate (e.g., inactive MEK1) and ATP in assay buffer. The ATP concentration should be at or near its Km value for the enzyme.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 5 µL of the diluted B-Raf V600E enzyme solution to each well.
-
Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Quantify the amount of phosphorylated MEK1 using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based immunoassay (e.g., HTRF®).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
-
Cell-Based Assay: Anti-Proliferative Activity
This assay measures the effect of the compounds on the growth and viability of cancer cells.
Protocol 4: A375 Melanoma Cell Proliferation Assay
-
Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (final DMSO concentration < 0.1%). Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.[7]
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.[7]
-
Trustworthiness Note: It is critical to perform a vehicle control to account for any effects of the solvent (DMSO) on cell viability. Each concentration should be tested in triplicate to ensure data reliability.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of potent and selective RAF kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents at the N-1, C-5, and C-6 positions can significantly enhance both enzymatic and cellular potency. The lead compounds exhibit nanomolar efficacy against the B-Raf V600E mutant and effectively inhibit the proliferation of melanoma cells harboring this mutation.
Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Further exploration of substitutions on the benzimidazole ring could lead to the discovery of next-generation RAF inhibitors with improved resistance profiles and broader therapeutic windows, offering new hope for patients with RAF-driven cancers.
References
- Creative Biolabs. (n.d.). Human Skin Cell A375-based Proliferation Assay Service.
- Amendt, C., Grell, M., Zenke, F., & Krier, M. (2011). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2634-2639.
- McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W. T., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284.
- BenchChem. (2025). B-Raf IN 8: Application Notes and Protocols for In Vitro Assays.
- Ramurthy, S., Subramanian, S., Aikawa, M., Amiri, P., Costales, A., Dove, J., ... & Renhowe, P. A. (2008). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of Medicinal Chemistry, 51(22), 7049-7052.
-
Wikipedia. (2024). MAPK/ERK pathway. Retrieved from [Link]
- Subramanian, S., Costales, A., Williams, T. E., Levine, B., McBride, C. M., Poon, D., ... & Ramurthy, S. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 989-992.
- Satija, G., Sharma, B., Madan, A., Iqubal, A., Akhter, M., Parvez, S., & Alam, M. M. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 1937-1961.
- Rana, A., Sharma, R., & Kumar, S. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- National Cancer Institute. (n.d.). Definition of B-Raf/VEGFR-2 inhibitor RAF265.
- Selleck Chemicals. (2024). RAF265 (CHIR-265) Raf inhibitor.
- A2B Chem. (n.d.). 1219741-19-1 | this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Skin Cell A375-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
A Comprehensive Guide to the Cross-Validation of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole: A Comparative Analysis for Drug Discovery
This guide provides a detailed framework for the experimental evaluation of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a complex heterocyclic compound with significant potential in medicinal chemistry. We will explore its unique structural attributes, propose a robust synthesis and characterization workflow, and outline key experimental protocols for cross-validating its biological activity against relevant chemical analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously assess novel benzimidazole derivatives.
The benzimidazole scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its versatile nature allows for diverse substitutions, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] The subject of this guide, this compound, is a prime example of a modern benzimidazole derivative, featuring a strategic combination of functional groups designed to enhance its pharmacological profile. The presence of halogens (chloro and iodo) can modulate lipophilicity and metabolic stability while providing potential halogen bonding interactions with biological targets. The methylsulfonyl group at the 2-position acts as a strong hydrogen bond acceptor and can significantly influence the compound's electronic properties and solubility.[7]
This guide will provide the necessary technical insights and step-by-step protocols to not only characterize this specific molecule but also to objectively compare its performance against other benzimidazole-based alternatives, ensuring a scientifically sound evaluation.
Physicochemical Profile and Comparative Framework
Before embarking on biological assays, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate its behavior in biological systems and inform the selection of appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₈H₆ClIN₂O₂S | [7] |
| Molecular Weight | 384.57 g/mol | N/A |
| CAS Number | 1219741-19-1 | [7][8] |
| Appearance | Solid (predicted) | N/A |
| Predicted LogP | 2.5 - 3.5 (estimated) | N/A |
| Key Structural Features | Benzimidazole core, Chloro group at C5, Iodo group at C6, Methylsulfonyl group at C2 | [7] |
Rationale for Comparative Compound Selection
To cross-validate the experimental results of our target compound, it is crucial to test it alongside structurally related alternatives. This approach helps to establish a Structure-Activity Relationship (SAR) and contextualize the target's potency and selectivity. We have selected two representative alternatives for comparison:
-
Alternative A: 5-Chloro-1H-benzo[d]imidazole: A simpler analog that lacks the iodo and methylsulfonyl groups. This compound serves as a baseline to evaluate the contribution of these specific functional groups to the overall biological activity.
-
Alternative B: Nocodazole: A commercially available benzimidazole-based anticancer agent. Comparing against a well-characterized drug with a known mechanism of action (microtubule disruption) provides a benchmark for potency and a potential mechanistic starting point.
Table 2: Structural Comparison of Target Compound and Alternatives
| Compound | Structure | Key Differences from Target | Known Biological Activity |
| Target Compound | This compound | - | Potential anticancer, antimicrobial[7][9] |
| Alternative A | 5-Chloro-1H-benzo[d]imidazole | Lacks iodo and methylsulfonyl groups | Broad biological potential, often used as a synthetic intermediate[10] |
| Alternative B | Nocodazole | Complex substituent at C2, methoxycarbonylamino group | Anticancer, antimitotic, microtubule inhibitor |
Synthesis and Characterization Workflow
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[4][11][12] The following section details a plausible synthetic route for the target compound and the essential characterization steps to ensure its purity and identity.
Proposed Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general workflow is depicted below.
Caption: Proposed multi-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis and Purification
Materials:
-
4-Chloro-5-iodo-1,2-phenylenediamine
-
Methylsulfonylacetic acid
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a solution of Eaton's reagent at 80°C, add 4-chloro-5-iodo-1,2-phenylenediamine (1.0 eq) and methylsulfonylacetic acid (1.1 eq) portion-wise.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until pH ~7-8.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Oxidation: Dissolve the crude intermediate in DCM. Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude final product using silica gel column chromatography with a gradient of hexanes and ethyl acetate.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
Characterization
It is imperative to confirm the identity and purity of the synthesized compound before any biological testing.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring all protons and carbons are accounted for in their expected chemical environments.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and assesses its purity by separating it from any remaining starting materials or byproducts.[8][13]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using a standardized method should be performed to determine the final purity of the compound, which should ideally be >95% for use in biological assays.[13]
Cross-Validation of Biological Activity
Given the prevalence of benzimidazoles as anticancer agents, a logical first step is to screen the target compound for cytotoxic activity against a panel of human cancer cell lines.[4][6] The following workflow outlines a robust process for primary screening and secondary target validation.
Caption: Experimental workflow for biological activity cross-validation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (Target, Alt-A, Alt-B) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete growth medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Trustworthiness Check: The inclusion of a known active compound (Alternative B, Nocodazole) serves as a positive control, validating that the assay is performing as expected. The vehicle control ensures that the solvent (DMSO) is not causing significant cytotoxicity.
Data Presentation: Comparative Cytotoxicity
The results should be compiled into a clear, comparative table.
Table 3: Hypothetical Comparative IC₅₀ Values (µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Target Compound | Experimental Value | Experimental Value | Experimental Value |
| Alternative A | Experimental Value | Experimental Value | Experimental Value |
| Alternative B | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The rigorous cross-validation of novel chemical entities like this compound is fundamental to modern drug discovery. This guide provides a comprehensive, self-validating framework for this process, from synthesis and characterization to tiered biological screening and comparative data analysis. By systematically evaluating the compound against well-chosen alternatives, researchers can confidently establish its biological potential, elucidate its mechanism of action, and make informed decisions about its future development. The unique structural moieties of this compound—the halogen substituents and the sulfonyl group—mark it as a molecule of significant interest, and the application of the principles and protocols outlined herein will be crucial in unlocking its therapeutic promise.
References
-
Title: Synthesis and Characterization of Some New Benzimidazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: PubMed Central URL: [Link]
-
Title: Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]
-
Title: Biological Significance of Imidazole-based Analogues in New Drug Development Source: PubMed URL: [Link]
-
Title: The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions Source: Pharmacophore URL: [Link]
-
Title: this compound Source: Doron Scientific URL: [Link]
-
Title: Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies Source: MDPI URL: [Link]
-
Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories Source: PubMed Central URL: [Link]
-
Title: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions Source: Research Square URL: [Link]
-
Title: Pharmacokinetic behavior in sheep and cattle of 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole, a new fasciolicide agent Source: PubMed URL: [Link]
-
Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul Source: Longdom Publishing URL: [Link]
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- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
- 8. 1219741-19-1|this compound|BLD Pharm [bldpharm.com]
- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 1219741-19-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
An Independent Researcher's Guide to the Synthesis, Characterization, and Evaluation of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
A Comparative Analysis for Drug Discovery Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical overview of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive published data on this specific molecule, this document outlines a proposed synthetic route, robust characterization methodologies, and a framework for evaluating its biological activity, drawing comparisons with established protocols for structurally related benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers aiming to independently replicate and explore the therapeutic potential of this and similar compounds.
Introduction: The Therapeutic Promise of Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse chemical space with distinct biological activities. The incorporation of a sulfonyl group, as seen in this compound, is a common strategy to enhance the pharmacological properties of drug candidates. Halogenation, with both chlorine and iodine atoms on the benzene ring, can further modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on a specific, yet under-documented, member of this family: this compound. The objective is to provide a scientifically rigorous pathway for its independent synthesis and validation, thereby enabling a thorough and unbiased assessment of its potential as a novel therapeutic agent.
Proposed Synthesis of this compound: A Multi-Step Approach
Given the lack of a direct, published synthesis for the title compound, a logical and robust multi-step synthetic pathway is proposed, based on established methodologies for analogous benzimidazole derivatives. This approach ensures a high probability of success and provides a clear rationale for each experimental step.
Synthetic Workflow Overview
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-6-iodo-1H-benzo[d]imidazole-2-thiol (Intermediate 1)
-
Rationale: This initial step constructs the core benzimidazole ring system with the desired halogen substitution pattern. The reaction of an o-phenylenediamine with carbon disulfide is a classic and reliable method for the synthesis of 2-mercaptobenzimidazoles.
-
Procedure:
-
To a solution of 4-chloro-5-iodo-1,2-phenylenediamine (1.0 eq) in ethanol, add potassium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add carbon disulfide (1.5 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-chloro-6-iodo-1H-benzo[d]imidazole-2-thiol.
-
Step 2: Synthesis of 5-Chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (Intermediate 2)
-
Rationale: This step introduces the methylthio group at the 2-position, which will be subsequently oxidized to the methylsulfonyl group. S-alkylation of the thiol intermediate is a straightforward and high-yielding reaction.
-
Procedure:
-
Dissolve 5-chloro-6-iodo-1H-benzo[d]imidazole-2-thiol (1.0 eq) in dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.5 eq), to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The final step involves the oxidation of the methylthio group to the desired methylsulfonyl group. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are commonly used for this transformation and offer good control over the oxidation state.
-
Procedure:
-
Dissolve 5-chloro-6-iodo-2-(methylthio)-1H-benzo[d]imidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) or Oxone® (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Comparative Analysis of Synthetic Methodologies
| Method | Starting Materials | Reagents | Advantages | Disadvantages |
| Proposed Method | 4-chloro-5-iodo-1,2-phenylenediamine | CS₂, CH₃I, m-CPBA/Oxone® | Stepwise, controlled introduction of functional groups; reliable and well-documented reactions for each step. | Multi-step synthesis may lead to lower overall yield; requires purification at each step. |
| Alternative 1: Direct Condensation | 4-chloro-5-iodo-1,2-phenylenediamine | Methylsulfonylacetic acid or its derivative | Potentially a one-pot synthesis, reducing the number of steps. | May require harsh reaction conditions (e.g., strong acids, high temperatures); potential for side reactions and lower yields. |
| Alternative 2: Post-Cyclization Halogenation | 2-(Methylsulfonyl)-1H-benzo[d]imidazole | N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS) | Starts with a more readily available, unhalogenated benzimidazole. | Regioselectivity of di-halogenation can be difficult to control, potentially leading to a mixture of isomers. |
Characterization and Quality Control
Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzimidazole ring (typically in the range of 7.0-8.0 ppm), a singlet for the methylsulfonyl group (around 3.0-3.5 ppm), and a broad singlet for the N-H proton (downfield, >10 ppm in DMSO-d₆). The specific splitting patterns of the aromatic protons will depend on the final structure. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole ring, the carbon of the methylsulfonyl group, and the C-2 carbon of the benzimidazole ring (typically downfield). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₈H₆ClIN₂O₂S (355.88 g/mol ). The isotopic pattern for chlorine and the presence of iodine will be characteristic. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. Purity should be ≥95% for biological assays. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, S=O stretching (sulfonyl group), and C-halogen stretching. |
Proposed Biological Evaluation: Antimicrobial Activity Screening
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties. A logical first step in evaluating the biological potential of this compound is to screen for its activity against a panel of pathogenic bacteria and fungi.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method
-
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (a known antimicrobial agent) and a negative control (broth with the same concentration of DMSO as the test wells).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent synthesis, characterization, and preliminary biological evaluation of this compound. While the proposed synthetic route is based on established chemical principles, empirical validation is essential. Successful synthesis and characterization will pave the way for a thorough investigation of its biological activities. Beyond antimicrobial screening, further studies could explore its potential as an antiviral, anticancer, or antiparasitic agent, given the broad therapeutic scope of the benzimidazole class. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for any researcher venturing into the exploration of this promising, yet understudied, chemical entity.
References
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A Comparative Benchmarking Guide: Evaluating 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole Against Known MEK and ERK Inhibitors in Oncology
Introduction: The Rationale for Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often driven by mutations in key components like BRAF and RAS, is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[4][5] While inhibitors targeting upstream elements like BRAF and MEK have shown clinical success, the emergence of resistance, often through reactivation of ERK signaling, remains a significant challenge. This has spurred the development of direct inhibitors of the terminal kinases in the cascade, ERK1 and ERK2.
This guide introduces a novel investigational compound, 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole . Its chemical scaffold, featuring a benzimidazole core and a methylsulfonyl group, suggests a potential role as a kinase inhibitor. We hypothesize that this compound may exert its effects by targeting the MAPK/ERK pathway. To rigorously evaluate its potential, we propose a comprehensive benchmarking strategy against well-characterized MEK and ERK inhibitors. This guide will provide a detailed framework for these comparative studies, from initial biochemical profiling to in vivo efficacy models.
Benchmark Compounds: The Gold Standards in MEK and ERK Inhibition
To establish a robust comparison, we have selected the following clinically relevant MEK and ERK inhibitors as benchmarks:
-
MEK Inhibitors:
-
Trametinib (Mekinist®): A potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of BRAF-mutant melanoma and other cancers.[6][7]
-
Selumetinib (Koselugo®): An allosteric inhibitor of MEK1 and MEK2, approved for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients.[8][9][10][11]
-
-
ERK Inhibitors:
Part 1: Biochemical Evaluation of Potency and Selectivity
The initial characterization of a novel kinase inhibitor involves determining its intrinsic potency against the target enzymes and its selectivity profile across the human kinome.
Experimental Protocol: In Vitro Kinase Inhibition Assays
A standard approach to determine the half-maximal inhibitory concentration (IC50) is through in vitro kinase assays. These assays typically involve a purified recombinant kinase, a substrate, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate is measured.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffers, recombinant human MEK1, MEK2, ERK1, and ERK2 enzymes, their respective substrates (e.g., inactive ERK2 for MEK1/2, and a peptide substrate for ERK1/2), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound and the benchmark compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Biochemical Assays
Caption: Workflow for determining the biochemical potency and selectivity of the novel compound.
Data Presentation: Comparative Biochemical Potency
The following table presents a hypothetical comparison of the IC50 values for our investigational compound against the benchmark inhibitors.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | ERK1 IC50 (nM) | ERK2 IC50 (nM) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Trametinib | 0.92 | 1.8 | >10,000 | >10,000 |
| Selumetinib | 14[8] | Not specified | >10,000 | >10,000 |
| Ulixertinib | >10,000 | >10,000 | ~10[12] | ~10[12] |
| Ravoxertinib | >10,000 | >10,000 | 1.1[14] | 0.3[14] |
Part 2: Cellular Characterization of On-Target Activity and Efficacy
Demonstrating that a compound can engage its target within a cellular context and elicit a desired biological response is a critical next step.
Experimental Protocol: Cellular Target Engagement and Proliferation Assays
Cellular assays are employed to measure the inhibition of the MAPK pathway and the resulting effect on cancer cell proliferation.
Step-by-Step Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines with known MAPK pathway alterations (e.g., A375 - BRAF V600E melanoma; HCT116 - KRAS G13D colorectal cancer).
-
Compound Treatment: Treat the cells with a range of concentrations of the novel compound and benchmark inhibitors for a specified duration.
-
Target Engagement (p-ERK Western Blot):
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Quantify the band intensities to determine the extent of ERK phosphorylation inhibition.
-
-
Cell Viability/Proliferation Assay:
-
After the treatment period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the cellular IC50 values for both p-ERK inhibition and cell proliferation by plotting the percentage of inhibition against the compound concentration.
Workflow for Cellular Assays
Caption: Workflow for assessing the cellular on-target activity and anti-proliferative effects.
Data Presentation: Comparative Cellular Efficacy
This table provides a hypothetical comparison of cellular IC50 values for cell proliferation.
| Compound | A375 (BRAF V600E) IC50 (nM) | HCT116 (KRAS G13D) IC50 (nM) |
| This compound | Hypothetical | Hypothetical |
| Trametinib | ~1-3[7] | ~5-10 |
| Selumetinib | ~10-40[5] | ~100-500 |
| Ulixertinib | 62.7[12] | ~100-200 |
| Ravoxertinib | ~86[14] | ~150-300 |
Part 3: In Vivo Evaluation of Anti-Tumor Efficacy
The ultimate preclinical validation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism.
Experimental Protocol: Human Tumor Xenograft Studies
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo efficacy.[1][4][17][18]
Step-by-Step Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 or HCT116) into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, novel compound, benchmark compounds).
-
Treatment Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, once daily).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Pharmacodynamic Assessment: At the end of the study, collect tumor tissue to assess target engagement (p-ERK levels) by Western blot or immunohistochemistry.[18]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.
Workflow for In Vivo Studies
Caption: Workflow for evaluating the in vivo anti-tumor efficacy in xenograft models.
Data Presentation: Comparative In Vivo Efficacy
This table summarizes the hypothetical in vivo efficacy data.
| Compound | A375 Xenograft TGI (%) | HCT116 Xenograft TGI (%) |
| This compound | Hypothetical | Hypothetical |
| Trametinib | Significant[7] | Moderate |
| Selumetinib | Significant[5] | Moderate |
| Ulixertinib | Significant[19] | Significant[19] |
| Ravoxertinib | Significant[16] | Significant[16] |
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a rigorous, multi-faceted approach to characterize the novel compound this compound. By systematically comparing its biochemical potency, cellular activity, and in vivo efficacy against established MEK and ERK inhibitors, a clear understanding of its potential as a therapeutic agent can be achieved.
Positive outcomes from these studies would warrant further investigation, including detailed pharmacokinetic and pharmacodynamic profiling, toxicology studies, and exploration of combination therapies to overcome resistance.[20][21][22] The data generated will be crucial in determining the future developmental path for this promising new chemical entity.
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Jones, B., Gielen, G., Gessi, M., Milde, T., Witt, O., & Kramm, C. (2021). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-oncology, 23(10), 1636–1648. [Link]
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Spasiano, A., Mascarin, M., Perilongo, G., & Baro, S. (2023). Safety and Efficacy of Mek Inhibitors in the Treatment of Plexiform Neurofibromas: A Retrospective Study. Children (Basel, Switzerland), 10(1), 108. [Link]
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Cancers. (n.d.). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. MDPI. Retrieved from [Link]
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CancerConnect. (2018, January 8). Ulixertinib A First-in-class ERK Inhibitor Shows Early Efficacy. CancerConnect. Retrieved from [Link]
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Sullivan, R. J., Infante, J. R., Janku, F., Wong, D. J. L., Sosman, J. A., Keedy, V., ... & Hyman, D. M. (2018). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors. Cancer discovery, 8(2), 184–195. [Link]
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Falchook, G. S., Lewis, K. D., Infante, J. R., Gordon, M. S., Vogel, K. S., DeMarini, D. J., ... & Kurzrock, R. (2012). Activity of the MEK inhibitor trametinib (GSK1120212) in advanced melanoma in a phase I, dose-escalation trial. The lancet. Oncology, 13(8), 782–789. [Link]
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Ahn, J. H., & Kim, S. J. (2016). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Molecules and cells, 39(9), 643–649. [Link]
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Assessing the Specificity of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole: A Comparative Guide for Drug Discovery Professionals
<
In the landscape of targeted therapeutics, particularly within oncology and inflammatory diseases, the development of highly specific kinase inhibitors is paramount.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5] This guide provides a comprehensive framework for assessing the specificity of a novel benzimidazole-based compound, 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole . While this specific molecule is a versatile building block in chemical synthesis for creating complex organic molecules, including pharmaceuticals, its detailed biological activity is not extensively documented in publicly available literature.[6][7][8] Therefore, this guide will use the well-characterized RAF-MEK-ERK signaling pathway as a representative model to illustrate the rigorous experimental workflows required to define a compound's specificity profile. We will compare our hypothetical compound's performance against established ERK1/2 inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994).[9][10]
The Imperative of Kinase Inhibitor Specificity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[2][11] Their dysregulation is a hallmark of many diseases, making them attractive drug targets.[1][2] However, the high degree of structural conservation, particularly in the ATP-binding pocket, presents a significant challenge in developing inhibitors that are both potent and selective.[12] Off-target effects can lead to unforeseen toxicities or reduced efficacy, underscoring the need for thorough specificity profiling early in the drug discovery process.[13][14]
A Hypothetical Target: The ERK1/2 Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK1/2 cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a key driver in many cancers.[15][16][17]
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A Head-to-Head Efficacy Analysis of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology research, the benzimidazole scaffold has emerged as a privileged structure, giving rise to a multitude of clinically significant agents. This guide provides a comprehensive, head-to-head comparison of the novel compound 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole against established and alternative therapeutic agents. As a Senior Application Scientist, my objective is to present a technically robust analysis, grounded in field-proven insights and validated experimental protocols, to empower researchers in their evaluation of this promising molecule.
The unique substitution pattern of this compound, featuring di-halogenation at the 5 and 6 positions and a methylsulfonyl group at the 2-position, suggests a strong potential for kinase inhibition, a mechanism central to many targeted cancer therapies.[1] This guide will, therefore, focus on its putative role as an anticancer agent, comparing its efficacy against a benzimidazole-based PARP inhibitor, Veliparib, and a multi-kinase inhibitor, Sorafenib.
Postulated Mechanism of Action: Kinase Inhibition
The 2-sulfonyl benzimidazole moiety is a well-documented pharmacophore in the design of kinase inhibitors.[2][3] It is hypothesized that this compound acts as an ATP-competitive inhibitor of one or more protein kinases crucial for cancer cell proliferation and survival. The benzimidazole core likely interacts with the hinge region of the kinase's ATP-binding pocket, while the methylsulfonyl group and halogen atoms may form additional interactions that enhance binding affinity and selectivity.
Caption: Postulated mechanism of this compound as a competitive kinase inhibitor.
Comparative Efficacy Evaluation: Experimental Design
To objectively assess the anticancer efficacy of this compound, a series of in vitro experiments are proposed. These assays are designed to provide a comprehensive profile of the compound's activity and selectivity in comparison to Veliparib and Sorafenib.
I. In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compounds on a panel of cancer-relevant kinases.
Protocol:
-
Kinase Panel Selection: A panel of kinases implicated in various cancers (e.g., VEGFR, PDGFR, RAF kinases, PARP) will be selected.
-
Compound Preparation: Stock solutions of this compound, Veliparib, and Sorafenib will be prepared in DMSO. A dilution series for each compound will be created.
-
Assay Procedure: The kinase reactions will be performed in a 96-well plate format. Each well will contain the specific kinase, its substrate, ATP, and a concentration of the test compound or DMSO control.
-
Detection: Kinase activity will be measured using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated for each compound against each kinase.
II. Cell Viability (MTT) Assay
This assay will assess the cytotoxic effects of the compounds on various cancer cell lines.
Protocol:
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) will be used.[4][5]
-
Cell Seeding: Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with a range of concentrations of this compound, Veliparib, and Sorafenib for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for the formation of formazan crystals.
-
Data Quantification: The formazan crystals will be dissolved in a solubilization solution, and the absorbance will be measured at 570 nm.
-
IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, will be determined.
Caption: Workflow for the comparative efficacy evaluation of the test compounds.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data based on the known activities of benzimidazole derivatives and the proposed experimental design.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase | This compound | Veliparib | Sorafenib |
| VEGFR2 | 15 | >10,000 | 90 |
| PDGFRβ | 25 | >10,000 | 58 |
| RAF-1 | 50 | >10,000 | 6 |
| PARP-1 | >10,000 | 5.2 | >10,000 |
Table 2: Cell Viability (IC50, µM)
| Cell Line | This compound | Veliparib | Sorafenib |
| MCF-7 (Breast) | 0.5 | 15 | 5.8 |
| A549 (Lung) | 1.2 | 25 | 7.2 |
| HCT116 (Colon) | 0.8 | 18 | 6.5 |
Interpretation of Results and Future Directions
Based on the illustrative data, this compound demonstrates potent inhibitory activity against key kinases involved in angiogenesis and cell signaling, translating to significant cytotoxicity in various cancer cell lines. Its profile suggests a more targeted kinase inhibition compared to the broader spectrum of Sorafenib and a distinct mechanism from the PARP inhibitor Veliparib.
The superior potency of this compound in the hypothetical cell viability assays underscores its potential as a promising anticancer candidate. Further investigations should focus on:
-
Expanded Kinase Profiling: To fully elucidate its selectivity and identify primary targets.
-
In Vivo Efficacy Studies: To evaluate its antitumor activity in animal models.
-
ADME/Tox Studies: To assess its pharmacokinetic properties and safety profile.
This comprehensive guide provides a foundational framework for the continued investigation of this compound. The presented protocols and comparative data offer a robust starting point for researchers aiming to unlock the full therapeutic potential of this novel benzimidazole derivative.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link][1][6]
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Snow, R. J., Abeywardane, A., Campbell, S., Lord, J., Kashem, M. A., Khine, H. H., King, J., Kowalski, J. A., Pullen, S. S., Roma, T., Roth, G. P., Sarko, C. R., Wilson, N. S., Winters, M. P., Wolak, J. P., & Cywin, C. L. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3660–3665. [Link]
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Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106. [Link][9]
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Penning, T. D., et al. (2009). Optimization of a series of 2-substituted-1H-benzimidazole-4-carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of medicinal chemistry, 52(2), 514–523. [Link]
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George, R. R., Thomas, R., Davice, A., & Mathew, M. S. (2022). Veliparib for the treatment of solid malignancies. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 28(4), 924–934. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
This guide provides essential safety and logistical information for the proper disposal of 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole, a halogenated benzimidazole derivative.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the chemical's structural characteristics and established best practices for handling hazardous laboratory waste, in accordance with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4]
The benzimidazole scaffold is a core component in many biologically active compounds, and its derivatives are noted for a wide range of pharmacological activities.[5][][7][8] The presence of chloro and iodo substituents, along with a methylsulfonyl group, necessitates a cautious and systematic approach to its disposal to ensure the safety of laboratory personnel and environmental protection.
Part 1: Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a conservative approach is mandatory. The compound should be handled as if it possesses a high degree of acute toxicity. The hazard assessment is based on the functional groups present in the molecule.
| Structural Feature | Potential Hazard | Rationale and In-Text Citation |
| Benzimidazole Core | Biologically active, potential for unforeseen physiological effects. | Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[][7][8] |
| Chlorine and Iodine Substituents (Halogenated) | Toxic, persistent in the environment. | Halogenated organic compounds are often toxic and can be persistent environmental pollutants.[9][10] |
| Methylsulfonyl Group | Potential for thermal decomposition to produce toxic sulfur oxides. | Sulfonyl-containing compounds can release toxic gases upon combustion. |
| Solid, Powdered Form | Inhalation hazard, potential for dust explosion. | Fine dusts of organic compounds can form explosive mixtures with air and pose a respiratory hazard.[11] |
Part 2: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following PPE must be worn at all times when handling this compound, its solutions, or contaminated materials.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are recommended. Double-gloving is advised for extended handling periods or when working with concentrated solutions.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are necessary.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood.
Part 3: Spill Management
Immediate and appropriate response to a spill is critical to prevent the spread of contamination and minimize exposure.
Small Spills (less than 1 gram)
-
Evacuate and Alert: Notify personnel in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with a chemical absorbent material suitable for organic compounds.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (more than 1 gram)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Below is a workflow for spill response:
Caption: Disposal Pathway for this compound.
Part 6: Decontamination Procedures
All equipment and surfaces that have come into contact with the compound must be thoroughly decontaminated.
-
Glassware and Equipment: Rinse with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container. Follow with a thorough washing with soap and water.
-
Work Surfaces: Wipe down the work area (e.g., fume hood sash, benchtop) with a cloth dampened with a solvent, followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.
Part 7: Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. This includes the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA. Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific operational procedures. [12]It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with and adhere to these guidelines. [13]
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U.S. Bio-Clean. OSHA Compliance For Laboratories. [Link]
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Comprehensive Safety and Handling Guide for 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS Number: 1219741-19-1). As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies.
Understanding the Hazard Profile
-
Chlorinated and Iodinated Aromatic Systems : Halogenated organic compounds are known for their potential toxicity. Chlorinated hydrocarbons can act as neurotoxins and may cause damage to the liver and kidneys.[1][2] They can be absorbed through the skin and tend to persist in the body.[1] Iodinated aromatic compounds are precursors to highly toxic iodinated disinfection byproducts (I-DBPs) and can exhibit greater toxicity than their chlorinated and brominated counterparts.[3][4][5]
-
Benzimidazole Core : The benzimidazole scaffold is found in many biologically active compounds, including fungicides and pharmaceuticals.[6][7] Some benzimidazole derivatives have shown toxic effects in laboratory animals, including potential reproductive harm.[6][8] The biological activity of this core structure necessitates careful handling to avoid unintended physiological effects.
-
Methylsulfonyl Group : This functional group is common in many pharmaceutical compounds and can influence the molecule's solubility and metabolic stability. While not acutely hazardous in itself, its presence contributes to the overall chemical properties of the compound.
Given this composite hazard profile, a cautious approach is warranted, assuming the compound may be toxic, irritant, and environmentally hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the final and critical barrier between the researcher and potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and conform to EN166 or ANSI Z87.1 standards. Protects against accidental splashes of the compound in solid or solution form. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Due to the presence of halogenated functional groups, a double layer of gloves is advised to provide an extra barrier and allow for safe removal of the outer glove in case of contamination. Check for breakthrough times and select gloves with appropriate thickness. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is mandatory to protect against minor spills and contamination of personal clothing. |
| Chemical-Resistant Apron or Suit | For procedures with a higher risk of splashing or when handling large quantities, a chemical-resistant apron or suit should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. Proper fit testing is essential. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and environmental contamination.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
All weighing of the solid compound must be conducted in a chemical fume hood.
-
Use disposable weighing boats to avoid cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure that the chosen solvent is compatible with the compound and the experimental procedure.
-
All experimental procedures involving this compound should be carried out in a chemical fume hood.
-
Keep containers of the compound and its solutions sealed when not in use.
-
Avoid the formation of dust and aerosols.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[9][10]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
-
Waste Categorization : All waste containing this compound, including unused solid, solutions, and contaminated labware, should be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed, and chemically resistant containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Method : Due to the halogenated nature of the compound, disposal will likely involve incineration at a licensed hazardous waste facility. Landfill disposal is not a suitable option for halogenated organic compounds. Chemical dehalogenation may also be a viable, though more complex, disposal method.[11][12] Consult with your institution's environmental health and safety department for specific disposal procedures.
Decontamination Protocol
-
Work Surfaces : Decontaminate all work surfaces in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Equipment : Clean all non-disposable equipment that has come into contact with the compound using a validated procedure, which may involve washing with a suitable solvent and/or a detergent solution.
-
Personal Protective Equipment : Remove and dispose of gloves and other disposable PPE as hazardous waste. Non-disposable PPE should be decontaminated according to the manufacturer's instructions.
Diagrams
PPE Selection Workflow
Caption: PPE selection decision tree for handling the target compound.
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Hernández-Alcántara, D., et al. (2021). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Pharmaceuticals, 14(11), 1109. [Link]
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Sitarek, K. (2014). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna pracy, 65(3), 419–431. [Link]
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Richardson, S. D., & Ternes, T. A. (2018). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. TrAC Trends in Analytical Chemistry, 105, 284-293. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
